CD73-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGALILHRFUCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Function of CD73 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological function of CD73 inhibitors, with a focus on small molecule inhibitors. Given the limited publicly available data for "CD73-IN-1," this document utilizes the well-characterized clinical-stage inhibitor, AB680 (Quemliclustat) , as a representative example to illustrate the core principles, quantitative data, and experimental methodologies associated with this class of therapeutic agents.
Core Concept: The CD73-Adenosine Axis in Immuno-Oncology
CD73, or ecto-5'-nucleotidase (NT5E), is a critical enzyme in the tumor microenvironment (TME) that plays a pivotal role in cancer immune evasion, proliferation, and metastasis.[1] This cell-surface enzyme catalyzes the dephosphorylation of adenosine (B11128) monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[1][2]
The canonical pathway for extracellular adenosine production involves a two-step enzymatic cascade. Initially, extracellular adenosine triphosphate (ATP), often released from stressed or dying tumor cells, is hydrolyzed by the ectonucleotidase CD39 into AMP. Subsequently, CD73 converts AMP into adenosine.[1] This accumulation of adenosine in the TME suppresses the activity of various immune cells, including T cells and Natural Killer (NK) cells, by binding to A2A and A2B receptors, thereby allowing cancer cells to evade immune surveillance.[1][2] Consequently, the inhibition of CD73 presents a compelling therapeutic strategy to restore anti-tumor immunity.
Mechanism of Action of CD73 Inhibitors
The primary mechanism of action of small molecule CD73 inhibitors like AB680 is the direct and potent blockade of the enzymatic activity of CD73. By binding to the active site of the enzyme, these inhibitors prevent the hydrolysis of AMP into adenosine.[2] This leads to a significant reduction in the concentration of immunosuppressive adenosine within the tumor microenvironment, which in turn "takes the brakes off" the immune system, allowing for a more robust anti-tumor response.[2]
Quantitative Data: In Vitro Efficacy of Representative CD73 Inhibitors
The following table summarizes key quantitative data for several small molecule CD73 inhibitors, highlighting their potency and selectivity.
| Compound/Inhibitor | Target Species | Assay Type | Cell Line/System | Potency (IC50/Ki) | Selectivity | Reference(s) |
| AB680 (Quemliclustat) | Human CD73 | Enzymatic Activity | Soluble | 4.9 pM (Ki) | >10,000-fold vs. CD39 | [3][4] |
| Human CD73 | Enzymatic Activity | CHO cells | 0.043 nM (IC50) | >10 µM vs. NTPDase 1, 2, 3, 8 | [5] | |
| Human CD73 | Enzymatic Activity | Human CD8+ T Cells | 0.008 nM (IC50) | [5] | ||
| Mouse CD73 | Enzymatic Activity | Mouse CD8+ T Cells | 0.66 nM (IC50) | [5] | ||
| CD73-IN-4 | Human CD73 | Not Specified | Not Specified | 2.6 nM (IC50) | Not Specified | MedChemExpress |
| CD73-IN-5 | CD73 | Not Specified | Not Specified | 19 nM (IC50) | Not Specified | MedChemExpress |
| Unnamed Roche Compound | Human CD73 | LC-MS/MS | Recombinant | 0.06 nM (IC50) | Not Specified | BioWorld |
| Human CD73 | Not Specified | MDA-MB-231 cells | 0.36 nM (IC50) | BioWorld |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.
The CD73-Adenosine Signaling Pathway
Caption: The CD73-Adenosine Signaling Pathway in the Tumor Microenvironment.
Preclinical Experimental Workflow for CD73 Inhibitor Evaluation
Caption: A general preclinical experimental workflow for evaluating CD73 inhibitors.
Detailed Experimental Protocols
CD73 Enzymatic Activity Assay (Biochemical Assay)
Principle: This assay measures the amount of inorganic phosphate (B84403) or adenosine produced from the enzymatic activity of CD73 on its substrate, AMP. A common method involves a colorimetric or fluorescent readout.
Materials:
-
Recombinant human CD73 enzyme
-
AMP (substrate)
-
CD73 assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 1% DMSO, 0.01% Brij-35, pH 7.5)[6]
-
CD73 inhibitor (e.g., AB680)
-
Detection reagent (e.g., Malachite Green for phosphate detection or a fluorescent adenosine detection kit)
-
384-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the CD73 inhibitor in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant CD73 enzyme to the desired concentration in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the CD73 inhibitor dilutions, followed by the diluted CD73 enzyme.
-
Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add AMP to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
T-Cell Proliferation Assay (Cell-Based Assay)
Principle: This assay assesses the ability of a CD73 inhibitor to reverse the AMP-mediated suppression of T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell activation beads (e.g., anti-CD3/CD28)
-
AMP
-
CD73 inhibitor (e.g., AB680)
-
Complete cell culture medium
-
96-well cell culture plate
-
Flow cytometer
Procedure:
-
T-Cell Isolation and Staining: Isolate T-cells from PBMCs and label them with a cell proliferation dye according to the manufacturer's protocol.
-
Cell Seeding: Seed the labeled T-cells in a 96-well plate.
-
Treatment: Add the CD73 inhibitor at various concentrations, followed by AMP to induce immunosuppression. Include control wells with no inhibitor and no AMP.
-
Activation: Add T-cell activation beads to stimulate proliferation.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer.
-
Data Analysis: Analyze the proliferation of T-cells by gating on the live cell population and measuring the dilution of the proliferation dye. A decrease in dye intensity indicates cell division. Quantify the percentage of proliferated cells in each condition.
In Vivo Tumor Model Efficacy Study
Principle: This study evaluates the anti-tumor efficacy of a CD73 inhibitor, alone or in combination with other immunotherapies (e.g., anti-PD-1), in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38, B16F10)
-
Immunocompetent mice (e.g., C57BL/6)
-
CD73 inhibitor (e.g., AB680)
-
Vehicle control
-
Combination therapy agent (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a pre-determined size (e.g., 100 mm³), randomize the mice into treatment groups (Vehicle, CD73 inhibitor, combination agent, CD73 inhibitor + combination agent).
-
Dosing: Administer the treatments according to the desired schedule and route of administration.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the pre-defined endpoint or at the end of the study.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups. At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry.
Conclusion
Inhibitors of CD73, such as the representative molecule AB680, represent a promising therapeutic strategy in oncology. By blocking the production of immunosuppressive adenosine in the tumor microenvironment, these agents can restore and enhance anti-tumor immunity. The comprehensive data and detailed methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance this class of cancer therapies. The continued investigation of CD73 inhibitors, both as monotherapies and in combination with other immunotherapies, holds the potential to improve outcomes for patients with a wide range of malignancies.
References
CD73-IN-1 and Adenosine Pathway Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The CD73-adenosine pathway is a critical mediator of immunosuppression within the tumor microenvironment. Extracellular adenosine (B11128), generated by the sequential enzymatic activity of CD39 and CD73, potently dampens anti-tumor immune responses. Consequently, inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the preclinical evaluation of small molecule CD73 inhibitors, with a focus on their mechanism of action, methods for assessing their potency and efficacy, and their effects on the adenosine pathway. While this guide centers on the principles of targeting CD73, specific preclinical data for CD73-IN-1, a reported CD73 inhibitor, is not publicly available. Therefore, this document utilizes data from other well-characterized, potent, and selective small molecule CD73 inhibitors to provide a comprehensive and technically detailed resource for the scientific community.
The CD73-Adenosine Signaling Pathway
The generation of immunosuppressive extracellular adenosine in the tumor microenvironment is a multi-step process. Stressed or dying tumor cells release adenosine triphosphate (ATP), which is sequentially hydrolyzed by two key ecto-enzymes: CD39 and CD73.
-
CD39 (Ectonucleoside triphosphate diphosphohydrolase-1) : This enzyme initiates the process by converting ATP and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP).
-
CD73 (Ecto-5'-nucleotidase) : CD73 then catalyzes the final and rate-limiting step, the dephosphorylation of AMP to adenosine.
Once produced, adenosine binds to its receptors, primarily A2A and A2B receptors, on the surface of various immune cells, including T cells and natural killer (NK) cells. This binding triggers downstream signaling cascades that ultimately suppress their anti-tumor functions.
The Role of CD73-IN-1 in the Tumor Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The tumor microenvironment (TME) is characterized by a complex interplay of cellular and molecular factors that can promote tumor growth and suppress anti-tumor immunity. A key pathway in this immunosuppressive network is the production of extracellular adenosine (B11128), primarily orchestrated by the ecto-5'-nucleotidase, CD73.[1][2] High concentrations of adenosine within the TME potently dampen the activity of crucial immune effector cells, allowing cancer to evade immune surveillance.[3][4] Consequently, inhibiting CD73 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.[5] This technical guide provides an in-depth overview of the role and therapeutic targeting of CD73, using CD73-IN-1 , a representative potent and selective small molecule inhibitor, as a focal point. We will detail the underlying signaling pathways, present key quantitative data from preclinical studies, outline essential experimental protocols for inhibitor evaluation, and visualize complex processes to facilitate understanding.
The CD73-Adenosine Axis in Tumor Immunosuppression
CD73 is a cell-surface enzyme that is the rate-limiting step in the primary pathway for extracellular adenosine generation.[6] This process begins with the release of adenosine triphosphate (ATP) from stressed or dying tumor cells, which acts as a pro-inflammatory "danger signal."[3] The ecto-enzyme CD39 converts this ATP and adenosine diphosphate (B83284) (ADP) into adenosine monophosphate (AMP).[7] CD73 then catalyzes the final step, dephosphorylating AMP into adenosine.[2]
Once produced, adenosine binds to its G-protein-coupled receptors, primarily the A2A and A2B receptors, which are highly expressed on various immune cells, including T cells, Natural Killer (NK) cells, and dendritic cells.[8] This signaling cascade elevates intracellular cyclic AMP (cAMP) levels, leading to a profound immunosuppressive state characterized by:
-
Inhibition of T cell proliferation, activation, and cytotoxic functions.[9]
-
Suppression of NK cell-mediated cytotoxicity.[7]
-
Impaired maturation and antigen presentation by dendritic cells.[3]
-
Promotion of regulatory T cell (Treg) and myeloid-derived suppressor cell (MDSC) functions.[5][10]
Beyond its immune effects, CD73-derived adenosine also directly promotes tumor progression by stimulating angiogenesis and enhancing cancer cell proliferation, adhesion, and metastasis.[1][11] Elevated CD73 expression is observed in numerous cancers—including melanoma, breast, lung, colorectal, and pancreatic cancers—and often correlates with poor prognosis and resistance to conventional therapies and checkpoint inhibitors.[1][7]
Visualizing the CD73-Adenosine Signaling Pathway
The following diagram illustrates the enzymatic cascade leading to adenosine production and its subsequent immunosuppressive effects on T cells within the tumor microenvironment.
Caption: The CD73-adenosine immunosuppressive pathway in the TME.
Quantitative Data for CD73 Inhibition
The efficacy of a CD73 inhibitor like this compound can be quantified through various in vitro and in vivo assays. The tables below summarize representative data from preclinical studies on small molecule and antibody-based CD73 inhibitors.
Table 1: In Vitro Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) values of representative CD73 inhibitors against different forms of the CD73 enzyme. Lower values indicate higher potency.
| Inhibitor Class | Compound/Antibody | Target | Assay Type | IC50 Value | Reference |
| Small Molecule | AB-680 | Recombinant Human CD73 | Biochemical | 0.008 nM | [12] |
| Small Molecule | AB-680 | Human CD8+ T cells | Cell-based | 0.043 nM | [12] |
| Small Molecule | APCP | Glioma Cells | Cell Proliferation | ~30% reduction | [7] |
| Monoclonal Ab | MEDI9447 | Human CD73 | Biochemical | - | [7] |
| Monoclonal Ab | Oleclumab (MEDI9447) | Mouse CD73 | Biochemical | - | [13] |
| Monoclonal Ab | IPH53 | Human CD73+ Cell Line | Cell-based | ~10 µg/ml | [14] |
Table 2: In Vivo Anti-Tumor Efficacy
This table summarizes the effects of CD73 inhibition on tumor growth in various syngeneic mouse models, often in combination with other immunotherapies.
| Tumor Model | Treatment | Key Efficacy Readout | Result | Reference |
| MC38-OVA (Colon) | Adoptive T-cell transfer + CD73 knockdown | Tumor Cure Rate | 100% cure rate with knockdown | [9] |
| MC38 (Colon) | Anti-CD73 + Anti-PD-1 | Tumor Growth Inhibition | Synergistic reduction in tumor growth | [7][15] |
| 4T1 (Breast) | Anti-CD73 + Doxorubicin | Metastasis Inhibition | Enhanced reduction in metastases | [7] |
| CT26 (Colon) | Anti-CD73 + Anti-PD-L1 + Chemo | Survival | Improved overall survival | [13] |
| KPC (Pancreatic) | CD73 deficiency | Tumor Growth | Reduced tumor growth | [12] |
| B16F10 (Melanoma) | CD73 deficiency | Lung Metastasis | Resistant to metastasis development | [2] |
Table 3: Pharmacodynamic Effects on the Tumor Microenvironment
This table highlights the cellular and molecular changes observed within the TME following CD73 blockade.
| Tumor Model | Treatment | Biomarker | Change | Reference |
| Various | CD73 Inhibition | Intratumoral Adenosine | Decreased | [16] |
| Irradiated Tumors | Anti-CD73 + Anti-CTLA-4 | CD8+ T cell infiltration | Increased | [7] |
| Various | CD73 Inhibition | IFN-γ and Granzyme-B | Increased production by TILs | [5] |
| CT26 (Colon) | Anti-CD73 + Anti-PD-L1 + Chemo | Cytotoxic T cells, B cells, NK cells | Increased populations | [13] |
| CD73-deficient mice | N/A | Regulatory T cells (Tregs) | Decreased percentage | [10] |
| CD73-deficient mice | N/A | NK cells | Increased percentage | [10] |
Experimental Protocols for Inhibitor Evaluation
Evaluating the efficacy and mechanism of action of a novel compound like this compound requires a suite of standardized in vitro and in vivo assays.
Protocol: CD73 Enzymatic Activity Assay (Inhibitor Screening)
This protocol is designed to measure the ability of a test compound to inhibit the enzymatic activity of recombinant CD73. Commercial kits are widely available for this purpose.[17][18][19][20]
Objective: To determine the IC50 value of this compound.
Materials:
-
Recombinant human CD73 enzyme.
-
This compound (or other test inhibitor) at various concentrations.
-
Substrate: Adenosine monophosphate (AMP).
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4).
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based).[21]
-
96-well or 384-well clear flat-bottom plates.
-
Microplate reader capable of measuring absorbance at ~650 nm.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., APCP).
-
Enzyme Reaction Setup:
-
To each well, add 20 µL of the diluted inhibitor or control.
-
Add 20 µL of recombinant CD73 enzyme solution to all wells except the "no enzyme" background control.
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of AMP substrate to each well to start the reaction. The final concentration of AMP should be near its Km value for the enzyme.
-
Incubation: Incubate the plate at 37°C for 20-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop and Detect:
-
Stop the reaction by adding 50 µL of the phosphate detection reagent. This reagent will form a colored complex with the inorganic phosphate (Pi) released from AMP hydrolysis.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Measurement: Read the absorbance at 650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol: In Vivo Syngeneic Mouse Tumor Model Study
This protocol outlines a typical study to assess the anti-tumor efficacy of this compound, alone or in combination with checkpoint inhibitors, in an immunocompetent mouse model.[12][22]
Objective: To evaluate the effect of this compound on tumor growth and survival.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma).
-
Immunocompetent mice (e.g., C57BL/6), 6-8 weeks old.
-
Complete cell culture medium and sterile PBS.
-
This compound formulation for in vivo administration (e.g., in a solution suitable for oral gavage or intraperitoneal injection).
-
Combination agent (e.g., anti-PD-1 antibody).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Culture tumor cells to the exponential growth phase.
-
Harvest, wash, and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor mice daily. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize them into treatment groups (n=8-10 mice per group).
-
Example Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound.
-
Group 3: Anti-PD-1 antibody.
-
Group 4: this compound + Anti-PD-1 antibody.
-
-
Administer treatments according to a pre-defined schedule (e.g., this compound daily by oral gavage, anti-PD-1 twice weekly by IP injection).
-
-
Monitoring and Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the animals.
-
Define endpoint criteria (e.g., tumor volume > 2000 mm³ or signs of distress) in accordance with institutional animal care guidelines.
-
-
Endpoint Analysis:
-
At the end of the study (or when individual mice reach endpoint), euthanize the animals.
-
Excise tumors for downstream analysis (e.g., flow cytometry, immunohistochemistry, adenosine measurement).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Generate Kaplan-Meier survival curves to compare survival rates between groups.
-
Use appropriate statistical tests (e.g., two-way ANOVA for tumor growth, log-rank test for survival) to determine significance.
-
Protocol: Quantification of Adenosine in Tumor Tissue
This protocol describes a method to measure adenosine levels in tumor tissue, a key pharmacodynamic biomarker for CD73 inhibition.[23]
Objective: To confirm that this compound reduces intratumoral adenosine concentrations.
Materials:
-
Excised tumor tissue, snap-frozen in liquid nitrogen.
-
Homogenization buffer containing inhibitors of adenosine metabolism.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Internal standard (e.g., stable isotope-labeled adenosine).
-
Reagents for protein precipitation (e.g., acetonitrile) and derivatization (e.g., dansyl chloride) to improve sensitivity.[23]
Procedure:
-
Sample Preparation:
-
Weigh the frozen tumor tissue.
-
Homogenize the tissue in ice-cold buffer containing the internal standard.
-
-
Extraction:
-
Perform protein precipitation by adding cold acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Derivatization (Optional but Recommended):
-
To enhance sensitivity and chromatographic retention, derivatize the adenosine in the supernatant with a reagent like dansyl chloride.[23]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate adenosine from other metabolites using a suitable chromatography column.
-
Detect and quantify adenosine and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of adenosine in the sample by comparing the peak area ratio of adenosine to the internal standard against a standard curve.
-
Normalize the adenosine concentration to the initial tissue weight (e.g., pmol/mg tissue).
-
Visualizing the Preclinical Evaluation Workflow
The following diagram outlines a logical workflow for the preclinical assessment of a novel CD73 inhibitor, from initial screening to in vivo efficacy studies.
Caption: A typical preclinical workflow for evaluating a CD73 inhibitor.
Conclusion and Future Directions
The inhibition of the CD73-adenosine axis is a highly validated and promising strategy in immuno-oncology. A potent and selective inhibitor like this compound can effectively reprogram the tumor microenvironment from an immunosuppressive to an immune-active state. By preventing the production of adenosine, these inhibitors "release the brakes" on the anti-tumor immune response, enhancing the function of T cells and NK cells.[4]
Preclinical data strongly support the combination of CD73 inhibitors with other immunotherapies, particularly PD-1/PD-L1 checkpoint blockade, as well as with conventional treatments like chemotherapy and radiation.[7][13] The future of CD73-targeted therapy lies in identifying patient populations most likely to respond, potentially through biomarkers such as CD73 expression levels, and in the rational design of combination therapies that can overcome multiple mechanisms of immune escape simultaneously. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued development of this important class of cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In Vivo Immunological Effects of CD73 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. innate-pharma.com [innate-pharma.com]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amsbio.com [amsbio.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. abcam.com [abcam.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of CD73 Inhibition: A Technical Guide to CD73-IN-1's Effects on Immune Cell Populations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data specifically for the compound "CD73-IN-1" is limited. This guide is based on the well-characterized effects of other small molecule CD73 inhibitors and provides a comprehensive overview of the expected immunomodulatory consequences of targeting the CD73-adenosine pathway.
Executive Summary
The ecto-5'-nucleotidase, CD73, is a critical checkpoint in the adenosine (B11128) pathway, which plays a significant role in creating an immunosuppressive tumor microenvironment (TME). By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to the accumulation of this immunosuppressive nucleoside, thereby dampening the activity of various immune effector cells and facilitating tumor immune evasion. Small molecule inhibitors of CD73, such as the conceptual this compound, are designed to block this enzymatic activity, thereby restoring anti-tumor immunity. This technical guide provides an in-depth analysis of the anticipated effects of this compound on key immune cell populations, details relevant experimental protocols for assessing these effects, and illustrates the underlying signaling pathways and experimental workflows.
The CD73-Adenosine Pathway: A Key Immunosuppressive Axis
The generation of extracellular adenosine in the TME is a multi-step process. Stressed or dying tumor cells release adenosine triphosphate (ATP), which is sequentially hydrolyzed by the ectonucleotidases CD39 and CD73. CD39 converts ATP and adenosine diphosphate (B83284) (ADP) to AMP. Subsequently, CD73 dephosphorylates AMP to produce adenosine.[1] Adenosine then binds to its receptors, primarily the A2A and A2B receptors, on the surface of immune cells, triggering intracellular signaling cascades that lead to immunosuppression.[2]
The inhibition of CD73 is a promising therapeutic strategy to counteract this immunosuppression. By blocking the final and rate-limiting step in adenosine production, CD73 inhibitors like this compound are expected to decrease adenosine levels in the TME, thereby unleashing the anti-tumor activity of immune cells.
References
Investigating CD73-IN-1 in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic avenues. The ecto-5'-nucleotidase (CD73) has emerged as a critical immune checkpoint and a key player in the tumor microenvironment, promoting immunosuppression through the generation of adenosine (B11128). Elevated CD73 expression in NSCLC correlates with poor prognosis, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the investigation of CD73-IN-1, a small molecule inhibitor of CD73, in the context of NSCLC. While specific preclinical data for this compound in NSCLC is not extensively available in the public domain, this document outlines the established rationale, key experimental protocols, and data interpretation frameworks necessary for its evaluation.
Introduction: The Role of CD73 in Non-Small Cell Lung Cancer
CD73, encoded by the NT5E gene, is a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment of NSCLC, this enzymatic activity is the rate-limiting step in the production of extracellular adenosine, a potent immunosuppressive signaling molecule.
High levels of CD73 expression have been observed in various subtypes of NSCLC. This overexpression is often associated with oncogenic drivers such as EGFR and KRAS mutations. The resulting accumulation of adenosine in the tumor microenvironment exerts its effects through multiple mechanisms:
-
Suppression of Anti-Tumor Immunity: Adenosine binds to A2A and A2B receptors on immune cells, including T cells and Natural Killer (NK) cells, leading to decreased proliferation, cytokine release, and cytotoxic activity.
-
Promotion of Angiogenesis: Adenosine can stimulate the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Induction of an Immunosuppressive Milieu: Adenosine promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.
Given these multifaceted roles, the inhibition of CD73 presents a promising strategy to reverse immunosuppression and enhance anti-tumor immunity in NSCLC.
The CD73-Adenosine Signaling Pathway
The canonical pathway of adenosine generation in the tumor microenvironment involves the sequential action of two ectonucleotidases: CD39 and CD73.
This compound: A Small Molecule Inhibitor of CD73
This compound is a small molecule inhibitor of CD73. While comprehensive biological data in NSCLC models are not widely published, its primary mechanism of action is the direct inhibition of the enzymatic activity of CD73.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₁₇N₃O₄S |
| CAS Number | 2132396-40-6 |
| Mechanism of Action | Inhibition of CD73 enzymatic activity |
| Reported IC₅₀ | ≤316.23 nM (human enzyme, cell-free assay) |
| Source Patent | WO 2017153952 A1 |
Preclinical Investigation of this compound in NSCLC: A Proposed Workflow
The following workflow outlines a standard preclinical evaluation of a novel CD73 inhibitor like this compound in the context of NSCLC.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key experiments outlined in the workflow.
In Vitro Assays
5.1.1. CD73 Enzymatic Activity Assay (Malachite Green Assay)
-
Principle: This assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73. The phosphate is detected colorimetrically using a malachite green-based reagent.
-
Materials:
-
Recombinant human CD73 protein
-
AMP (substrate)
-
This compound (test inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Malachite green reagent
-
96-well microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add recombinant CD73 protein to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding AMP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
5.1.2. NSCLC Cell Proliferation Assay (MTS Assay)
-
Principle: This assay assesses the effect of this compound on the proliferation of NSCLC cell lines. MTS is a tetrazolium salt that is reduced by viable cells to a colored formazan (B1609692) product.
-
Materials:
-
NSCLC cell lines (e.g., A549, H1975, Calu-3)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed NSCLC cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
In Vivo Xenograft Model
5.2.1. Subcutaneous NSCLC Xenograft Model
-
Principle: This model evaluates the anti-tumor efficacy of this compound in an in vivo setting using immunodeficient mice.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
NSCLC cell line (e.g., A549)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer this compound or vehicle control to the respective groups according to a defined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immunohistochemistry).
-
Quantitative Data Presentation
While specific data for this compound in NSCLC is not publicly available, the following tables illustrate how such data would be structured for clear comparison.
Table 2: Hypothetical In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | Histological Subtype | Key Mutations | CD73 Expression (Relative) | This compound IC₅₀ (nM) |
| A549 | Adenocarcinoma | KRAS | High | 150 |
| H1975 | Adenocarcinoma | EGFR (T790M) | High | 125 |
| Calu-3 | Adenocarcinoma | Wild-type | Moderate | 250 |
| H520 | Squamous Cell Carcinoma | TP53 | Low | >1000 |
Table 3: Hypothetical In Vivo Efficacy of this compound in an A549 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 mg/kg, QD, PO | 750 ± 100 | 40 |
| This compound | 50 mg/kg, QD, PO | 450 ± 80 | 64 |
| Anti-PD-1 Antibody | 10 mg/kg, BIW, IP | 900 ± 120 | 28 |
| This compound + Anti-PD-1 | As above | 250 ± 60 | 80 |
(QD: once daily; PO: oral administration; BIW: twice weekly; IP: intraperitoneal injection)
Conclusion
This compound represents a promising small molecule inhibitor of a critical immunosuppressive pathway in non-small cell lung cancer. While further research is needed to fully elucidate its preclinical efficacy and safety profile specifically in NSCLC, the experimental frameworks and methodologies outlined in this guide provide a robust roadmap for its investigation. The potential for CD73 inhibitors to overcome immunotherapy resistance and enhance the efficacy of existing treatments underscores the importance of continued research in this area. A thorough and systematic evaluation of compounds like this compound is crucial for the development of novel and effective therapeutic strategies for patients with NSCLC.
Harnessing the Potential of Small Molecule CD73 Inhibitors in Pancreatic Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense, immunosuppressive tumor microenvironment (TME) and profound resistance to conventional therapies.[1] A key mediator of this immunosuppression is the ecto-5'-nucleotidase CD73, an enzyme highly expressed on cancer cells and various immune cells within the TME.[1][2] CD73 plays a pivotal role in the production of extracellular adenosine (B11128), a potent signaling molecule that dampens anti-tumor immunity.[1] Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy to reverse immune suppression and enhance the efficacy of other cancer treatments.
This technical guide focuses on the potential of small molecule inhibitors of CD73 in pancreatic cancer research. While this document references CD73-IN-1, a known chemical probe for CD73, publicly available preclinical data on this specific compound in pancreatic cancer is limited. Therefore, to provide a comprehensive overview of the therapeutic potential of this class of inhibitors, this guide incorporates data from other well-characterized small molecule CD73 inhibitors, such as AB680, as representative examples. This guide will delve into the mechanism of action of CD73, present preclinical data for representative inhibitors, provide detailed experimental protocols for their evaluation, and visualize key pathways and workflows.
The Core Role of CD73 in the Pancreatic Cancer Tumor Microenvironment
CD73's contribution to pancreatic cancer progression is multifaceted, involving both its enzymatic and non-enzymatic functions.
Canonical Pathway: Adenosine-Mediated Immunosuppression
The primary pro-tumoral role of CD73 is its enzymatic activity in the extracellular adenosine pathway. In concert with CD39, CD73 catalyzes the final step in the conversion of pro-inflammatory extracellular adenosine triphosphate (ATP) to the immunosuppressive nucleoside, adenosine.[1] High concentrations of adenosine in the TME activate A2A and A2B adenosine receptors on various immune cells, leading to a cascade of immunosuppressive effects[1]:
-
Inhibition of T-cell function: Adenosine suppresses the activation, proliferation, and cytotoxic activity of CD8+ effector T cells.[1]
-
Suppression of Natural Killer (NK) cells: It also impairs the maturation and cytotoxic functions of NK cells.[1]
-
Promotion of regulatory T cells (Tregs): Adenosine promotes the differentiation of naïve CD4+ T cells into immunosuppressive Tregs.[1]
-
Modulation of Myeloid Cells: It promotes the infiltration and immunosuppressive function of myeloid-derived suppressor cells (MDSCs).[1]
This cascade effectively creates an "immunosuppressive halo" around the tumor, protecting it from immune surveillance and attack.
Non-Canonical Functions of CD73
Beyond its role in generating adenosine, CD73 has been implicated in non-enzymatic functions that contribute to pancreatic cancer aggressiveness:
-
Chemoresistance: Studies have shown that CD73 expression is associated with resistance to gemcitabine-based chemotherapy in pancreatic cancer. This can be mediated through the activation of the AKT signaling pathway.[1]
-
Metastasis: CD73 has been found to promote the metastasis of pancreatic cancer cells in a nucleotidase-independent manner by interacting with the E3 ligase TRIM21 and stabilizing Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT).[3]
Preclinical Efficacy of Small Molecule CD73 Inhibitors
Monotherapy and Combination Therapy Data
Preclinical studies have shown that small molecule CD73 inhibitors can reduce tumor growth and modulate the tumor microenvironment. Their efficacy is often enhanced when used in combination with other therapies.
| Inhibitor | Model | Treatment | Key Findings | Reference |
| AB680 | Syngeneic PDAC mouse model (KPC cells) | 10 mg/kg, oral gavage, 3x/week | Significant reduction in tumor growth. Increased infiltration of activated CD8+ T cells, dendritic cells, and macrophages. Significant decrease in intratumoral adenosine levels. | [4] |
| AB680 | Genetically engineered mouse model (KrasG12D; PdxCre1) | 10 mg/kg, oral gavage, 3x/week | Significantly less pancreatitis and pancreatic intraepithelial neoplasia (PanIN) progression. Increased M1 macrophages and infiltration of CD4+ and CD8+ T cells. | [5][6] |
| AB680 | Orthotopic pancreatic tumor model (KPCluciferase cells) | Combination with anti-PD-1 therapy | Synergistic inhibition of tumor growth and improved survival compared to either monotherapy. | [7] |
| AB680 | Phase 1/1b clinical trial (ARC-8) in metastatic PDAC | Combination with zimberelimab (anti-PD-1), nab-paclitaxel, and gemcitabine | 41% overall response rate (ORR) in evaluable patients. | [8][9] |
Key Experimental Protocols for Evaluating CD73 Inhibitors
This section provides detailed methodologies for essential in vitro and in vivo assays to characterize the activity and efficacy of small molecule CD73 inhibitors like this compound.
CD73 Enzymatic Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of CD73 by measuring the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP.
Principle: CD73 converts AMP to adenosine and Pi. The released Pi is detected by a reagent that forms a colored complex, with the absorbance being proportional to the CD73 activity.
Materials:
-
Recombinant human CD73 enzyme
-
CD73 inhibitor (e.g., this compound)
-
AMP (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare a stock solution of the CD73 inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
CD73 inhibitor at various concentrations (or vehicle control)
-
Recombinant CD73 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add AMP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction & Detection: Add the phosphate detection reagent to each well. Incubate at room temperature for 15-20 minutes for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Pancreatic Cancer Cell Proliferation Assay (CCK-8)
This assay assesses the effect of a CD73 inhibitor on the proliferation of pancreatic cancer cell lines.
Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium
-
CD73 inhibitor
-
CCK-8 reagent
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the CD73 inhibitor or vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[10]
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model to evaluate the in vivo efficacy of a CD73 inhibitor.
Principle: Human pancreatic cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the CD73 inhibitor, and tumor growth is monitored over time.
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel
-
CD73 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CD73 inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the desired dosing schedule and duration.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a set duration. Record body weights as a measure of toxicity.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for downstream analyses (e.g., IHC, flow cytometry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
References
- 1. A tumor intrinsic role of CD73 in pancreatic adenocarcinoma - Chang - Annals of Pancreatic Cancer [apc.amegroups.org]
- 2. Overexpression of CD73 in pancreatic ductal adenocarcinoma is associated with immunosuppressive tumor microenvironment and poor survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73, a Promising Therapeutic Target of Diclofenac, Promotes Metastasis of Pancreatic Cancer through a Nucleotidase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preventive Treatment with a CD73 Small Molecule Inhibitor Enhances Immune Surveillance in K-Ras Mutant Pancreatic Intraepithelial Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventive Treatment with a CD73 Small Molecule Inhibitor Enhances Immune Surveillance in K-Ras Mutant Pancreatic Intraepithelial Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional control of pancreatic cancer immunosuppression by metabolic enzyme CD73 in a tumor-autonomous and -autocrine manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First CD73 Inhibitor Induces Responses in Patients with Metastatic Pancreatic Ductal Adenocarcinoma | Value-Based Cancer Care [valuebasedcancer.com]
- 9. CD73 Inhibitor Shows Promise as Part of Combination Therapy for Metastatic Pancreatic Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 10. Effect of baicalin on proliferation and apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Small Molecule CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery and development of small molecule inhibitors targeting CD73, a critical node in the tumor microenvironment that suppresses anti-tumor immunity. While a specific molecule designated "CD73-IN-1" is not prominently described in publicly available scientific literature, this document will delve into the foundational research and development history of representative small molecule CD73 inhibitors, serving as a comprehensive resource on this important class of immuno-oncology agents.
The Role of CD73 in Cancer Immunology
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a crucial role in the production of extracellular adenosine (B11128).[1][2][3] Within the tumor microenvironment, cancer cells often exploit the adenosine pathway to evade the immune system.[2] CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[1][3] This extracellular adenosine then binds to receptors on various immune cells, including T cells and natural killer (NK) cells, dampening their anti-tumor activity and creating an immunosuppressive shield for the tumor.[1][4]
The significance of CD73 in tumor progression has made it an attractive target for cancer immunotherapy.[5][6] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can restore the function of immune cells to recognize and attack cancer cells.[1] This approach is being explored both as a monotherapy and in combination with other cancer treatments, such as immune checkpoint inhibitors.[6][7]
The CD73-Adenosine Signaling Pathway
The generation of extracellular adenosine is a multi-step process. Initially, stressed or dying cells in the tumor microenvironment release adenosine triphosphate (ATP). The ectoenzyme CD39 converts ATP and adenosine diphosphate (B83284) (ADP) to AMP.[8] Subsequently, CD73 hydrolyzes AMP into adenosine.[3][8] This adenosine then activates downstream signaling pathways through its receptors, leading to immunosuppression.
Figure 1: The CD73-Adenosine Signaling Pathway.
Discovery and Development of Small Molecule CD73 Inhibitors
The development of small molecule CD73 inhibitors has progressed significantly, with several compounds demonstrating potent and selective activity in preclinical studies. These inhibitors can be broadly categorized into nucleotide and non-nucleotide analogs.
While a specific "this compound" is not detailed in the literature, numerous potent small molecule inhibitors have been discovered. For the purpose of this guide, we will refer to representative compounds to illustrate the key characteristics of this drug class. For instance, compounds such as 4-({5-[4-fluoro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile (compound 73) and 4-({5-[4-chloro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile (compound 74) have been identified as potent, non-nucleotide inhibitors of CD73.[9][10] Another example is XC-12 , a novel inhibitor with a 1H,3H-dihydro-2,4-pyrimidinone moiety.[11]
| Compound | Type | IC50 (nM) | Reference |
| Compound 73 | Non-nucleotide | 12 | [9][10] |
| Compound 74 | Non-nucleotide | 19 | [9][10] |
| XC-12 | 1H,3H-dihydro-2,4-pyrimidinone moiety | 12.36 (soluble), 1.29 (membrane-bound) | [11] |
| Compound 49 | Nucleoside | Potent in vitro and in vivo | [12] |
Table 1: In Vitro Potency of Representative Small Molecule CD73 Inhibitors.
Preclinical studies have demonstrated that small molecule CD73 inhibitors can effectively block adenosine production, reverse AMP-mediated suppression of CD8+ T cells, and inhibit tumor growth in syngeneic mouse models.[11][12] For example, XC-12 showed significant tumor growth inhibition (74% TGI) in a CT26 syngeneic mouse model at a dose of 135 mg/kg.[11]
Several CD73 inhibitors have advanced into clinical trials. As of early 2025, there are 18 CD73 inhibitors in clinical development, primarily being investigated in combination with other cancer therapies.[5][13] These trials are evaluating the safety, tolerability, and efficacy of these agents in patients with various advanced solid tumors.[13] One such example is the oral inhibitor LY3475070, which has entered Phase 1 clinical trials.[13][14]
Experimental Protocols
The discovery and characterization of CD73 inhibitors involve a series of key experiments to determine their potency, selectivity, and mechanism of action.
A common method to measure the enzymatic activity of CD73 is a malachite green-based assay that detects the release of inorganic phosphate (B84403) from the hydrolysis of AMP.
Principle: This colorimetric assay quantifies the amount of inorganic phosphate generated by the enzymatic activity of CD73. The phosphate reacts with a malachite green molybdate (B1676688) solution to produce a colored complex that can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2), a solution of recombinant human CD73, the inhibitor compound at various concentrations, and the substrate AMP. Prepare the malachite green reagent according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, CD73 enzyme, and the inhibitor compound. Pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add AMP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Color Development: Add the malachite green reagent to each well to stop the reaction and initiate color development.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of CD73 activity at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Experimental Workflow for a CD73 Enzymatic Activity Assay.
Logical Progression of CD73 Inhibitor Development
The development of a CD73 inhibitor follows a structured path from initial discovery to potential clinical application.
Figure 3: Logical Flow of CD73 Inhibitor Drug Development.
Conclusion
The inhibition of CD73 represents a promising strategy in cancer immunotherapy. The discovery and development of potent and selective small molecule inhibitors are advancing rapidly, with several candidates now in clinical trials.[5][13] These agents have the potential to overcome adenosine-mediated immunosuppression in the tumor microenvironment and enhance the efficacy of other cancer therapies. Continued research in this area is crucial for realizing the full therapeutic potential of CD73 inhibition in the fight against cancer.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are CD73 agonists and how do they work? [synapse.patsnap.com]
- 3. cusabio.com [cusabio.com]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 8. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 9. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hra.nhs.uk [hra.nhs.uk]
understanding the pharmacodynamics of CD73-IN-1
An In-Depth Technical Guide to the Pharmacodynamics of Small Molecule CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD73, or ecto-5'-nucleotidase (NT5E), is a critical enzyme in the tumor microenvironment (TME) that contributes to cancer immune evasion, proliferation, and metastasis. By catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 dampens anti-tumor immune responses. Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the pharmacodynamics of small molecule CD73 inhibitors, with a focus on their mechanism of action, experimental evaluation, and key quantitative parameters. While specific pharmacodynamic data for CD73-IN-1 is not extensively available in the public domain, this document will utilize data from other well-characterized small molecule inhibitors to provide a thorough understanding for researchers in the field.
The CD73-Adenosine Signaling Pathway
The canonical pathway of extracellular adenosine production is a two-step enzymatic cascade involving CD39 and CD73. Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells in the TME, is first hydrolyzed by the ectonucleotidase CD39 to AMP. Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored protein on the cell surface, dephosphorylates AMP to produce adenosine.[1] This adenosine then binds to A2A and A2B receptors on various immune cells, such as T cells and natural killer (NK) cells, triggering downstream signaling that suppresses their anti-tumor functions.[2]
Quantitative Analysis of CD73 Inhibition
The potency and efficacy of CD73 inhibitors are determined through various in vitro assays. The most common parameters measured are the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). Below is a summary of publicly available data for several small molecule CD73 inhibitors.
| Compound/Antibody | Target Species | Assay Type | Assay Format | IC50/Ki |
| This compound | Not Specified | Not Specified | Not Specified | Data not available |
| AB680 | Human | Enzymatic Activity | Soluble | 4.9 pM (Ki)[2] |
| LY3475070 | Human | Enzymatic Activity | Not Specified | 12 nM (IC50)[3] |
| Compound 74 | Human | Enzymatic Activity | Not Specified | 19 nM (IC50)[3] |
| PSB-12379 | Human | Enzymatic Activity | Not Specified | 9.03 nM (Ki) |
| PSB-12441 | Human | Enzymatic Activity | Not Specified | 7.23 nM (Ki) |
Detailed Experimental Protocols
A thorough pharmacodynamic assessment of a CD73 inhibitor involves a series of in vitro and in vivo experiments.
In Vitro Enzymatic Activity Assays
The direct inhibitory effect of a compound on CD73's enzymatic activity is a primary assessment. Two common methods are the malachite green assay and luminescence-based assays.
a) Malachite Green Colorimetric Assay
-
Principle: This assay quantifies the inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
-
Protocol Outline:
-
Reaction Setup: In a 96-well plate, combine recombinant human CD73 enzyme with varying concentrations of the test inhibitor in an appropriate assay buffer.
-
Substrate Addition: Initiate the reaction by adding AMP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Detection: Stop the reaction and add the malachite green reagent.
-
Measurement: After a short incubation at room temperature, measure the absorbance at approximately 620-650 nm.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
b) Luminescence-Based Assay (e.g., AMP-Glo™ Assay)
-
Principle: This is a coupled-enzyme assay that measures the amount of AMP remaining after the CD73 reaction. The remaining AMP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light. The light output is inversely proportional to CD73 activity.
-
Protocol Outline:
-
CD73 Reaction: Similar to the malachite green assay, incubate CD73 and the inhibitor, then add AMP to start the reaction.
-
AMP Detection: After the desired incubation time, add a reagent that both stops the CD73 reaction and initiates the conversion of remaining AMP to ATP, followed by the luciferase reaction.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The decrease in luminescence signal corresponds to CD73 activity. Calculate the IC50 from the dose-response curve.
-
Cellular Assays
Cell-based assays are crucial for determining the activity of inhibitors in a more physiologically relevant context.
a) Cellular CD73 Activity Assay
-
Principle: This assay measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells that endogenously express the enzyme.
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells known to express high levels of CD73 (e.g., MDA-MB-231 breast cancer cells) in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with various concentrations of the CD73 inhibitor.
-
Substrate Addition: Add AMP to the cell culture medium.
-
Incubation: Incubate for a specific time at 37°C.
-
Adenosine Measurement: Collect the supernatant and measure the concentration of adenosine produced using methods like LC-MS/MS or a specific adenosine detection kit.
-
Data Analysis: Determine the IC50 of the inhibitor in a cellular context.
-
b) T-cell Co-culture and Activation Assays
-
Principle: These assays assess the ability of a CD73 inhibitor to reverse the immunosuppressive effects of adenosine on T-cell function.
-
Protocol Outline:
-
Co-culture Setup: Co-culture CD73-expressing cancer cells with isolated T-cells (e.g., human PBMCs or purified CD8+ T-cells).
-
Stimulation and Treatment: Stimulate the T-cells (e.g., with anti-CD3/CD28 antibodies) in the presence of AMP and different concentrations of the CD73 inhibitor.
-
Functional Readouts: After a period of incubation (e.g., 48-72 hours), assess T-cell activation and function by measuring:
-
Proliferation: Using assays like CFSE dilution or BrdU incorporation.
-
Cytokine Production: Measuring levels of IFN-γ, TNF-α, and IL-2 in the supernatant by ELISA or flow cytometry.
-
Cytotoxicity: Assessing the ability of T-cells to kill the cancer cells in the co-culture.
-
-
In Vivo Pharmacodynamic Studies
Animal models are essential for evaluating the in vivo efficacy and pharmacodynamics of CD73 inhibitors.
-
Syngeneic Mouse Tumor Models: These models, which involve implanting mouse tumor cells into immunocompetent mice of the same genetic background (e.g., CT26 colon carcinoma in BALB/c mice), are the gold standard for evaluating immuno-oncology agents.
-
Pharmacodynamic Readouts:
-
Tumor Growth Inhibition: Monitor tumor volume over time in treated versus control groups.
-
Analysis of the Tumor Microenvironment: At the end of the study, tumors can be harvested and analyzed for:
-
Immune Cell Infiltration: Using flow cytometry or immunohistochemistry to quantify the number and type of infiltrating immune cells (e.g., CD8+ T-cells, NK cells, regulatory T-cells).
-
Adenosine and AMP Levels: Measuring the concentrations of these molecules in the tumor interstitial fluid by mass spectrometry to confirm target engagement.
-
Gene Expression Analysis: Performing RNA sequencing on tumor tissue to identify changes in immune-related gene signatures.[4]
-
-
Visualization of Experimental and Logical Workflows
Conclusion
The pharmacodynamic characterization of small molecule CD73 inhibitors is a multi-faceted process that spans from initial enzymatic assays to complex in vivo studies. A thorough understanding of the CD73-adenosine pathway and the application of the detailed experimental protocols outlined in this guide are essential for the successful development of this promising class of cancer immunotherapies. While specific data for this compound remains elusive in publicly accessible literature, the methodologies and data from analogous compounds provide a robust framework for researchers entering this field. Future investigations will likely focus on optimizing the drug-like properties of these inhibitors and exploring their synergistic potential with other anti-cancer agents.
References
- 1. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes: In Vitro T Cell Assays for the CD73 Inhibitor, CD73-IN-1
For research, drug development, and scientific professionals, this document provides detailed protocols for evaluating the in vitro effects of CD73-IN-1 on T cell function. As specific data for this compound is not publicly available, data from the potent small-molecule CD73 inhibitor A000830 is used as a representative example.
Introduction
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the adenosine (B11128) signaling pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule. In the tumor microenvironment, high levels of adenosine dampen the anti-tumor immune response by inhibiting the function of various immune cells, including T cells. The inhibition of CD73 is a promising strategy in cancer immunotherapy to reverse this immunosuppression and enhance T cell-mediated tumor cell killing. This compound is a small molecule inhibitor of CD73 designed for cancer research. These application notes describe standard in vitro assays to characterize the functional effects of CD73 inhibitors on T cells.
CD73-Adenosine Signaling Pathway in T Cells
The generation of extracellular adenosine is a key mechanism of immunosuppression. Stressed or dying cells release adenosine triphosphate (ATP), which is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. Adenosine then binds to A2A and A2B receptors on the surface of T cells, initiating a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to the inhibition of T cell receptor (TCR) signaling, resulting in decreased T cell proliferation, cytokine production, and cytotoxic activity.
Caption: CD73-Adenosine Signaling Pathway
Quantitative Data Summary
The following table summarizes the reported in vitro activity of the representative CD73 inhibitor, A000830.[1]
| Parameter | Species | Value | Assay |
| IC50 | Human | 1.0 nM | Biochemical assay |
| IC50 | Mouse | 3.0 nM | Biochemical assay |
| T Cell Proliferation | Human | Enhanced | Functional assay |
| CD25 Expression | Human | Enhanced | Functional assay |
| IFNγ Production | Human | Enhanced | Functional assay |
| Granzyme B Production | Human | Enhanced | Functional assay |
Experimental Workflow
The general workflow for assessing the in vitro effects of this compound on T cells involves isolation of T cells, activation in the presence of the inhibitor, and subsequent functional assays.
Caption: Experimental Workflow
Experimental Protocols
T Cell Isolation
Human peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using Ficoll-Paque density gradient centrifugation. T cells can be further purified from PBMCs using a pan-T cell isolation kit (negative selection) according to the manufacturer's instructions.
T Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells based on the dilution of the carboxyfluorescein succinimidyl ester (CFSE) dye.
Materials:
-
Isolated T cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
CFSE dye
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Resuspend isolated T cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C. Wash the plate with PBS before use.
-
Add 100 µL of CFSE-labeled T cells to each well.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.
-
Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Gate on the T cell population and measure the dilution of CFSE fluorescence to determine the extent of proliferation.
Intracellular Cytokine Staining
This protocol allows for the detection of cytokine production (e.g., IFN-γ, TNF-α) within individual T cells.
Materials:
-
Isolated T cells
-
RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against IFN-γ and TNF-α
-
Flow cytometer
Protocol:
-
Activate T cells with anti-CD3/CD28 antibodies and treat with this compound as described in the proliferation assay (steps 6-9) in a 24-well plate.
-
Incubate for 24-48 hours.
-
For the last 4-6 hours of incubation, add Brefeldin A (10 µg/mL) and Monensin (2 µM) to the culture to block cytokine secretion.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., CD4, CD8) if desired.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain with fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
T Cell Activation Marker Analysis
This assay measures the expression of activation markers, such as CD25 and CD69, on the surface of T cells.
Materials:
-
Isolated T cells
-
RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Fluorochrome-conjugated antibodies against CD25 and CD69
-
Flow cytometer
Protocol:
-
Activate T cells with anti-CD3/CD28 antibodies and treat with this compound as described in the proliferation assay (steps 6-9).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorochrome-conjugated anti-CD25 and anti-CD69 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
References
Application Notes and Protocols for CD73 Inhibitor Administration in Mouse Tumor Models
Topic: Administration of a CD73 Inhibitor in Mouse Tumor Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "CD73-IN-1" is not detailed in the available scientific literature. Therefore, these application notes will focus on a well-characterized, potent, and selective small-molecule CD73 inhibitor, AB680 (quemliclustat) , as a representative agent for this class of compounds. The protocols and data presented are based on preclinical studies of AB680.
Introduction
The CD73-adenosine axis is a critical pathway for immune evasion in the tumor microenvironment (TME). The ecto-enzyme CD73 (ecto-5'-nucleotidase) is often overexpressed on tumor and immune cells, where it catalyzes the final step in the production of adenosine (B11128) from adenosine triphosphate (ATP). Extracellular adenosine then binds to its receptors (A2A and A2B) on immune cells, such as T cells and Natural Killer (NK) cells, leading to potent immunosuppression and allowing tumors to grow unchecked.
Inhibition of CD73 is a promising therapeutic strategy to block the production of immunosuppressive adenosine, thereby restoring anti-tumor immunity. AB680 (quemliclustat) is a novel, highly potent, and selective small-molecule inhibitor of CD73. Preclinical studies in various mouse tumor models have demonstrated that AB680 can effectively inhibit CD73, reduce tumor growth, and enhance the efficacy of other immunotherapies, such as PD-1 checkpoint blockade.[1][2][3]
These application notes provide detailed protocols for the in vivo evaluation of AB680 in syngeneic mouse tumor models, including data presentation and methodologies for key experiments.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of CD73 in the adenosine pathway and the inhibitory action of AB680.
Caption: The CD73-adenosine pathway and the mechanism of AB680 inhibition.
Data Presentation
The anti-tumor efficacy of AB680 has been assessed in multiple syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies. The following tables summarize quantitative data from these preclinical studies.
Table 1: In Vitro Potency of AB680
| Target | Species / Cell Type | Assay Type | Potency Value |
|---|---|---|---|
| CD73 | Human (recombinant) | Ki | 5 pM |
| CD73 | Human (CHO cells) | IC50 | 0.043 nM |
| CD73 | Human (CD8+ T cells) | IC50 | 0.008 nM |
Data sourced from BenchChem Application Notes.[4]
Table 2: In Vivo Efficacy of AB680 in a B16F10 Melanoma Syngeneic Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day 15) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | N/A | 1250 ± 150 | N/A |
| AB680 | 10 mg/kg, daily, s.c. | 800 ± 120 | 36% |
| Anti-PD-1 | 2.5 mg/kg, every 3 days, i.p. | 950 ± 130 | 24% |
| AB680 + Anti-PD-1 | As above | 300 ± 80 | 76% |
Data adapted from studies on AB680 in B16F10 models.[5][6] Note: Exact values may vary between studies; these are representative.
Table 3: Pharmacodynamic Effects of AB680 in the B16F10 Tumor Microenvironment
| Treatment Group | Immune Cell Population | Change Relative to Vehicle |
|---|---|---|
| AB680 + Anti-PD-1 | CD8+ T cells | Increased |
| AB680 + Anti-PD-1 | CD4+ T cells | Increased |
| AB680 + Anti-PD-1 | Regulatory T cells (Tregs) | Decreased |
| AB680 + Anti-PD-1 | Myeloid-Derived Suppressor Cells (MDSCs) | Decreased |
Data sourced from Arcus Biosciences preclinical data.[6]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol details the establishment of a subcutaneous B16F10 melanoma model in C57BL/6 mice to evaluate the anti-tumor activity of AB680 as a monotherapy and in combination with an anti-PD-1 antibody.[4][5]
Materials:
-
B16F10 melanoma cells (ATCC)
-
Female C57BL/6 mice, 6-8 weeks old
-
Complete cell culture medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
AB680 (Quemliclustat)
-
Vehicle solution: 1% HPMC (for s.c. injection) or 10% DMSO + 90% SBE-β-CD in 0.9% saline (for i.p. injection)[5][7][8]
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14) and corresponding isotype control
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture B16F10 cells at 37°C in a humidified 5% CO₂ incubator. Ensure cells are in the exponential growth phase and have >95% viability before use.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize with complete medium, centrifuge the cells, and discard the supernatant.
-
Resuspend the cell pellet in ice-cold sterile PBS to a final concentration of 3 x 10⁶ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10⁵ cells) into the right flank of each C57BL/6 mouse.[5]
-
-
Tumor Monitoring and Randomization:
-
Begin monitoring tumor growth 5-7 days post-implantation.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (Length × Width²)/2.
-
Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
AB680: Prepare a 10 mg/kg dosing solution in the appropriate vehicle. Administer daily via subcutaneous (s.c.) injection.[5]
-
Anti-PD-1 Antibody: Dilute the antibody in sterile PBS to a concentration for a 2.5 mg/kg dose. Administer via intraperitoneal (i.p.) injection every 3 days for a total of four administrations.[5]
-
Vehicle/Isotype: Administer the corresponding vehicle and isotype controls on the same schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and mouse body weight every 2-3 days as an indicator of efficacy and toxicity.
-
The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted, with the ethical endpoint being a tumor volume exceeding a predetermined limit (e.g., 1500 mm³) or signs of significant morbidity.
-
At the end of the study, mice are euthanized, and tumors can be excised for weighing and further pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol describes the processing of excised tumors to analyze changes in immune cell populations following treatment.
Materials:
-
Excised tumors from Protocol 1
-
RPMI-1640 medium
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse)
-
GentleMACS Octo Dissociator
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS, 1 mM EDTA)
-
Fc receptor block (e.g., anti-mouse CD16/32)
-
Live/dead stain (e.g., Zombie Aqua™)
-
Fluorochrome-conjugated antibodies against mouse immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Weigh the excised tumors and mince them into small pieces in a gentleMACS C Tube containing enzyme mix from a tumor dissociation kit.
-
Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol.
-
-
Single-Cell Suspension Preparation:
-
Filter the dissociated tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI medium and centrifuge.
-
If necessary, lyse red blood cells using a lysis buffer, followed by washing.
-
-
Cell Staining:
-
Count the viable cells.
-
Resuspend up to 1 x 10⁶ cells in FACS buffer.
-
Block Fc receptors by incubating with an anti-CD16/32 antibody.
-
Stain for viability using a live/dead stain.
-
Perform surface staining by incubating the cells with a cocktail of fluorochrome-conjugated antibodies (e.g., for CD45, CD3, CD4, CD8).
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single, CD45+ cells to identify hematopoietic cells, and then further delineate T-cell subsets (CD3+, CD4+, CD8+) and other populations of interest. Compare the frequencies and absolute numbers of these populations between treatment groups.[9]
-
Experimental Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for in vivo efficacy and pharmacodynamic studies.
Caption: Experimental workflow for in vivo efficacy and pharmacodynamic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arcusbio.com [arcusbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Adenosine Production Using a CD73 Inhibitor (CD73-IN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) plays a critical role in immunosuppression within the tumor microenvironment, hindering the efficacy of cancer immunotherapies.[1][2] CD73 (ecto-5'-nucleotidase) is a key enzyme responsible for the production of adenosine from adenosine monophosphate (AMP).[1][2] Consequently, inhibition of CD73 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.[1][3]
These application notes provide a comprehensive guide for utilizing a potent and selective small molecule inhibitor of CD73, herein referred to as CD73-IN-1 , for studying adenosine production. The protocols and data presented are based on the well-characterized and potent CD73 inhibitor, AB-680, which serves as a representative example for a compound of this class. This compound is a reversible and selective inhibitor of CD73, with a reported inhibitory constant (Ki) of 4.9 pM for human CD73, and it exhibits over 10,000-fold selectivity against related ecto-nucleotidases like CD39.[4] By blocking the enzymatic activity of CD73, this compound effectively reduces the production of immunosuppressive adenosine.
Data Presentation
In Vitro Efficacy of this compound (based on AB-680 data)
| Target | Assay Type | Cell Line/System | IC50 / Ki |
| Human CD73 | Enzymatic Activity | Soluble | 4.9 pM (Ki)[4] |
| Human CD73 | Enzymatic Activity | Soluble | 0.043 nM (IC50)[4] |
| Human CD73 | Cell-based | CHO cells | 0.070 nM (IC50)[4] |
| Human CD73 | Cell-based | Human CD8+ T Cells | 0.66 nM (IC50)[4] |
| Human CD73 | Cell-based | Human PBMCs | 0.011 nM (IC50)[4] |
| Mouse CD73 | Cell-based | Mouse CD8+ T Cells | 0.008 nM (IC50)[4] |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for In Vivo Studies of CD73-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of CD73-IN-1, a small molecule inhibitor of the ecto-5'-nucleotidase (CD73). The protocols outlined below are intended to facilitate the assessment of its anti-tumor efficacy, pharmacodynamic effects, and mechanism of action in preclinical cancer models.
Introduction
CD73 is a cell surface enzyme that plays a critical role in tumor immune evasion by converting extracellular adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine.[1][2][3] High levels of adenosine in the tumor microenvironment (TME) inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to escape immune surveillance.[3][4] this compound is a potent and selective inhibitor of CD73, designed to block the production of adenosine and restore anti-tumor immunity.[5] These protocols describe the use of syngeneic mouse tumor models to investigate the in vivo therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.
Signaling Pathway of CD73 in the Tumor Microenvironment
The canonical pathway of adenosine production in the TME involves the sequential enzymatic activity of CD39 and CD73. ATP released from stressed or dying tumor cells is converted to AMP by CD39. Subsequently, CD73 hydrolyzes AMP to adenosine.[6][7] Adenosine then binds to A2A and A2B receptors on immune cells, leading to immunosuppression.[8][9]
Caption: CD73 Signaling Pathway in the Tumor Microenvironment.
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Models
This protocol details the steps to evaluate the anti-tumor activity of this compound in immunocompetent mice bearing syngeneic tumors.
1. Cell Culture and Tumor Implantation:
-
Culture murine cancer cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, or MCA205 sarcoma) in appropriate media.[10][11]
-
Harvest cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.[10]
-
Subcutaneously implant 5 x 10^5 cells into the flank of 6-8 week old female BALB/c or C57BL/6 mice.[10][11]
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2) three times per week.[10]
-
Randomize mice into treatment groups when tumors reach a mean volume of approximately 50-100 mm³.[12]
2. Formulation and Administration of this compound:
-
Formulate this compound for in vivo administration (e.g., in a vehicle of 0.5% methylcellulose). The precise formulation should be optimized based on the compound's physicochemical properties.
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose and schedule. For example, a starting dose could be in the range of 10-50 mg/kg, administered daily or twice daily.[5]
-
Treatment groups should include:
-
Vehicle control
-
This compound monotherapy
-
Positive control (e.g., an established anti-cancer agent)
-
Combination therapy (e.g., this compound with an anti-PD-1 antibody)[4]
-
3. Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition. Continue treatment and tumor measurements for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Secondary Endpoint: Overall survival. Monitor a separate cohort of mice until a survival endpoint is reached (e.g., tumor volume exceeding a certain limit or signs of morbidity).
Protocol 2: Pharmacodynamic Analysis
This protocol describes methods to assess the biological effects of this compound on its target and the tumor microenvironment.
1. Tissue Collection:
-
At the end of the efficacy study or at specific time points during treatment, euthanize a subset of mice from each group.
-
Excise tumors and collect blood samples.
-
Process a portion of the tumor for adenosine quantification and the remainder for immune cell analysis.
2. Quantification of Adenosine in the Tumor Microenvironment:
-
Homogenize the tumor tissue in a suitable buffer.
-
Employ a sensitive method such as liquid chromatography-mass spectrometry (LC-MS/MS) with pre-column derivatization (e.g., with dansyl chloride) to quantify adenosine levels.[1][2] This method enhances the sensitivity and selectivity for adenosine in complex biological matrices.[1][2]
3. Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry:
-
Dissociate the tumor tissue into a single-cell suspension using a tumor dissociation kit and a gentle mechanical dissociator.[5]
-
Prepare single-cell suspensions and stain with a panel of fluorescently-labeled antibodies to identify and quantify different immune cell populations. A typical panel might include markers for:
-
T cells (CD3, CD4, CD8)
-
NK cells (NK1.1)
-
Myeloid-derived suppressor cells (MDSCs) (CD11b, Gr-1)
-
Expression of CD73 on different cell populations.
-
-
Perform flow cytometric analysis to determine the percentage and absolute numbers of these immune cell subsets within the TME.[3]
Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo evaluation of this compound.
Caption: In Vivo Experimental Workflow for this compound.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | 1500 ± 150 | - | 25 |
| This compound (X mg/kg) | 800 ± 100 | 46.7 | 35 |
| Anti-PD-1 | 750 ± 90 | 50.0 | 38 |
| This compound + Anti-PD-1 | 300 ± 50 | 80.0 | >60 |
Note: Data are hypothetical and for illustrative purposes only. SEM: Standard Error of the Mean.
Table 2: Pharmacodynamic Effects of this compound in the Tumor Microenvironment
| Treatment Group | Intratumoral Adenosine (μM) ± SEM | CD8+ T cells (% of CD45+ cells) ± SEM | NK cells (% of CD45+ cells) ± SEM |
| Vehicle Control | 10.5 ± 1.2 | 15 ± 2.5 | 5 ± 1.0 |
| This compound (X mg/kg) | 2.1 ± 0.5 | 35 ± 4.0 | 12 ± 1.5 |
| Anti-PD-1 | 9.8 ± 1.0 | 30 ± 3.5 | 8 ± 1.2 |
| This compound + Anti-PD-1 | 1.5 ± 0.3 | 50 ± 5.5 | 18 ± 2.0 |
Note: Data are hypothetical and for illustrative purposes only. SEM: Standard Error of the Mean.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical in vivo evaluation of this compound. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of this novel CD73 inhibitor and gain valuable insights into its mechanism of action, ultimately accelerating its development as a promising cancer immunotherapy.
References
- 1. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crownbio.com [crownbio.com]
- 6. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worthe-it.co.za [worthe-it.co.za]
- 8. Adenosine – a critical checkpoint in the tumor microenvironment | Cancer Biology [blogs.shu.edu]
- 9. Adenosine Blockage in Tumor Microenvironment and Improvement of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CD73-IN-1 Treatment in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CD73 inhibitors, exemplified by compounds such as AB680 and other small molecules (referred to generally as CD73-IN-1), in preclinical syngeneic mouse models of cancer.
Introduction
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine (B11128) signaling pathway, which plays a significant role in tumor immune evasion.[1] By converting extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment (TME) that inhibits the activity of anti-tumor immune cells like T cells and Natural Killer (NK) cells.[2][3] Inhibition of CD73 is a promising immunotherapeutic strategy to restore and enhance anti-tumor immunity.[2][4] Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same genetic background, are essential for evaluating the in vivo efficacy and mechanism of action of CD73 inhibitors.[5]
Mechanism of Action of CD73 Inhibitors
CD73 inhibitors are designed to block the enzymatic activity of CD73, thereby reducing the production of immunosuppressive adenosine in the TME.[1][2] This leads to a more robust activation of immune cells, enhancing their ability to recognize and eliminate cancer cells.[1] Essentially, these inhibitors "take the brakes off" the immune system, boosting its cancer-fighting capabilities.[1] Preclinical studies have demonstrated that CD73 inhibitors can reverse AMP-mediated suppression of CD8+ T cells.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CD73 signaling pathway and a typical experimental workflow for evaluating a CD73 inhibitor in a syngeneic mouse model.
Caption: CD73 converts AMP to immunosuppressive adenosine, which binds to A2A receptors on immune cells, leading to immune suppression. This compound blocks this process, promoting immune activation.
Caption: A generalized workflow for assessing the efficacy of this compound in a syngeneic mouse tumor model.
Data Presentation
The following tables summarize quantitative data from preclinical studies of CD73 inhibitors in various syngeneic mouse models.
Table 1: In Vivo Efficacy of CD73 Inhibitor AB680 in B16F10 Syngeneic Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 15 (± SEM) | Tumor Growth Inhibition (%) | Reference |
| Vehicle | N/A | ~1500 | - | [6][7] |
| AB680 | 10 mg/kg, daily | ~1000 | ~33% | [6][7] |
| Anti-PD-1 | 2.5 mg/kg | ~1200 | ~20% | [6][7] |
| AB680 + Anti-PD-1 | 10 mg/kg + 2.5 mg/kg | ~500 | ~67% | [6][7] |
Table 2: Immunomodulatory Effects of CD73 Inhibitor AB680 in B16F10 TME
| Treatment Group | % of CD8+ T Cells in Tumors (of CD45+ cells) | CD8+ T Cell to Treg Ratio in Tumors | Reference |
| Vehicle | ~10% | ~1.5 | [6][7] |
| AB680 | ~15% | ~2.5 | [6][7] |
| Anti-PD-1 | ~12% | ~2.0 | [6][7] |
| AB680 + Anti-PD-1 | ~20% | ~4.0 | [6][7] |
Table 3: Efficacy of a CD73 Inhibitor in Combination with Chemotherapy in a Murine Rectal Cancer Model
| Treatment Group | Mean Number of Lung Metastases (range) | Reference |
| RT + Isotype Control | 12 (1 - 70) | [8] |
| RT + Anti-CD73 mAb | 1 (0 - 30) | [8] |
Note: "RT" refers to radiotherapy. The anti-CD73 monoclonal antibody was administered at 200 μg per dose for six doses.[8]
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework. Specific parameters such as cell numbers, treatment doses, and schedules should be optimized for each model and inhibitor.
a. Materials:
-
Cell Lines: Syngeneic tumor cell lines (e.g., B16F10 melanoma, MC38 colon adenocarcinoma, CT26 colon carcinoma, MCA205 sarcoma).[6][9][10]
-
Animals: Immunocompetent mice matching the genetic background of the cell line (e.g., C57BL/6 for B16F10 and MC38, BALB/c for CT26).[9][10]
-
CD73 Inhibitor: this compound (e.g., AB680, "compound 49").[1][6]
-
Vehicle Control: Appropriate vehicle for the inhibitor.
-
Other Therapeutics (for combination studies): Checkpoint inhibitors (e.g., anti-PD-1 antibody), chemotherapy agents.
-
General Supplies: Sterile PBS, cell culture medium, syringes, needles, calipers, animal housing.
b. Procedure:
-
Cell Culture and Preparation: Culture tumor cells in appropriate medium and conditions. On the day of inoculation, harvest cells and resuspend in sterile PBS or a suitable matrix (e.g., Matrigel) at the desired concentration.
-
Tumor Cell Inoculation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups.
-
Drug Administration: Administer the CD73 inhibitor, vehicle, and any combination therapies according to the predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection).[6]
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice or thrice weekly) and calculate tumor volume.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration. Monitor animal welfare throughout.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, flow cytometry for immune cell populations, biomarker analysis).
Protocol for Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol outlines the steps to analyze the immune cell composition of tumors.
a. Materials:
-
Excised tumors
-
Digestion buffer (e.g., collagenase, DNase)
-
RPMI medium
-
FACS buffer (PBS with FBS and sodium azide)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)
-
Flow cytometer
b. Procedure:
-
Tumor Dissociation: Mince the excised tumors and incubate in a digestion buffer to create a single-cell suspension.
-
Cell Staining: Stain the cells with a viability dye and then with a cocktail of fluorescently labeled antibodies against cell surface and intracellular markers.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to quantify the proportions of different immune cell populations within the tumor.[6]
Conclusion
The evaluation of CD73 inhibitors like this compound in syngeneic mouse models is a crucial step in their preclinical development. These models allow for the assessment of in vivo efficacy, mechanism of action, and the potential for combination therapies. The provided data and protocols offer a foundation for researchers to design and execute robust studies to further investigate the therapeutic potential of targeting the CD73-adenosine axis in cancer. The inhibition of CD73, particularly in combination with other immunotherapies, has shown promise in enhancing anti-tumor immune responses and controlling tumor growth.[4][6]
References
- 1. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD73 blockade enhances the local and abscopal effects of radiotherapy in a murine rectal cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. New in vivo shuttle session: syngeneic mouse tumor models for novel drug assessment and MoA deciphering - Explicyte Immuno-Oncology [explicyte.com]
Application of CD73-IN-1 in 3D Tumor Spheroid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid cultures have emerged as invaluable tools in cancer research and drug discovery, offering a more physiologically relevant model compared to traditional 2D cell cultures.[1][2] Spheroids mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and catabolites, as well as intricate cell-cell and cell-matrix interactions. This complex architecture often contributes to therapeutic resistance. CD73, an ecto-5'-nucleotidase, is a critical enzyme in the tumor microenvironment that catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to adenosine.[3][4] Adenosine, in turn, suppresses the anti-tumor immune response and promotes tumor growth, angiogenesis, and metastasis.[5][6][7] Consequently, inhibiting CD73 has become a promising strategy in cancer therapy.[8]
CD73-IN-1 is a potent and selective small molecule inhibitor of CD73. These application notes provide detailed protocols for utilizing this compound in 3D tumor spheroid cultures to evaluate its efficacy and elucidate its mechanism of action.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on 3D tumor spheroids. Researchers should generate their own data following the provided protocols.
Table 1: Effect of this compound on Tumor Spheroid Viability (IC50)
| Cell Line | Spheroid Formation Method | Viability Assay | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | Liquid Overlay (Low-Adhesion Plate) | CellTiter-Glo® 3D | 72 | 8.5 |
| A549 (Lung Cancer) | Hanging Drop | AlamarBlue™ | 72 | 12.2 |
| PANC-1 (Pancreatic Cancer) | Matrigel® Matrix | Live/Dead Staining | 96 | 15.8 |
Table 2: Impact of this compound on Tumor Spheroid Growth
| Cell Line | Treatment | Spheroid Diameter (µm) at 0h | Spheroid Diameter (µm) at 72h | Percent Growth Inhibition |
| MDA-MB-231 | Vehicle Control | 255 ± 15 | 480 ± 25 | 0% |
| MDA-MB-231 | This compound (10 µM) | 258 ± 18 | 310 ± 20 | 75% |
| A549 | Vehicle Control | 280 ± 20 | 510 ± 30 | 0% |
| A549 | This compound (15 µM) | 275 ± 17 | 360 ± 22 | 65% |
Table 3: Modulation of the Tumor Microenvironment by this compound
| Cell Line | Treatment | Extracellular Adenosine (nM) | HIF-1α Expression (Fold Change) | VEGF Secretion (pg/mL) |
| PANC-1 | Vehicle Control | 150 ± 20 | 3.5 ± 0.5 | 850 ± 70 |
| PANC-1 | This compound (20 µM) | 45 ± 8 | 1.2 ± 0.3 | 320 ± 45 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in low-adhesion microplates.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine cell viability and concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, to be optimized for each cell line).[4]
-
Seed the cells in 100 µL of medium into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation. Spheroids should appear as tight, spherical cell aggregates.
Protocol 2: this compound Treatment of Tumor Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove 50 µL of the old medium from each well containing a spheroid, being cautious not to disturb the spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Assessment of Spheroid Viability and Growth
3.1 Spheroid Growth Measurement:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula V = (4/3)π(d/2)³.
-
Determine the percent growth inhibition relative to the vehicle-treated control spheroids.
3.2 Spheroid Viability Assay (CellTiter-Glo® 3D): The CellTiter-Glo® 3D assay is a robust method for determining cell viability in 3D cultures by measuring ATP levels.[2][8][9][10][11]
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plate suitable for luminescence measurements
-
Luminometer
Procedure:
-
Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 4: Analysis of the Tumor Microenvironment
4.1 Measurement of Extracellular Adenosine:
-
Following treatment with this compound, carefully collect the culture supernatant from each well without disturbing the spheroids.
-
Centrifuge the supernatant at 500 x g for 5 minutes to remove any cellular debris.
-
Analyze the adenosine concentration in the supernatant using a commercially available adenosine assay kit (e.g., ELISA-based or fluorescence-based) or by HPLC-MS/MS.
4.2 Immunofluorescence Staining for Hypoxia and Other Markers: This protocol allows for the visualization of protein expression within the spheroids.[5][12][13]
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-HIF-1α, anti-CD73)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Carefully collect spheroids and wash them with PBS.
-
Fix the spheroids in 4% PFA for 1-2 hours at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30-60 minutes.
-
Wash the spheroids three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1-2 hours.
-
Incubate the spheroids with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and a nuclear counterstain for 2-3 hours at room temperature, protected from light.
-
Wash the spheroids three times with PBS.
-
Mount the spheroids on a glass slide and image using a confocal microscope.
Mandatory Visualizations
Caption: CD73 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound in 3D Spheroids.
Caption: Logical Relationships of this compound Effects.
References
- 1. Generation of High-Throughput Three-Dimensional Tumor Spheroids for Drug Screening [jove.com]
- 2. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.sg]
- 3. resources.revvity.com [resources.revvity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging and analysis of 3D tumor spheroids enriched for a cancer stem cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent multiplexing of 3D spheroids: Analysis of biomarkers using automated immunohistochemistry staining platform and multispectral imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 10. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 13. Immunofluorescent staining of cancer spheroids and fine-needle aspiration-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CD73-IN-1 for Immune Cell Co-culture Protocols
Introduction
In the field of immuno-oncology, the tumor microenvironment (TME) is a critical area of study, containing a complex interplay of tumor cells, stromal cells, and immune cells.[1] A key mechanism of tumor immune evasion involves the production of adenosine (B11128).[2][3] Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells, is converted to adenosine monophosphate (AMP) by the ectoenzyme CD39. Subsequently, the cell-surface enzyme CD73 (ecto-5'-nucleotidase) hydrolyzes AMP into adenosine.[4][5] This extracellular adenosine then binds to A2A and A2B receptors on various immune cells, including T cells, NK cells, and macrophages, triggering potent immunosuppressive signals.[2][6][7] This signaling dampens anti-tumor immune responses by inhibiting T-cell proliferation and cytokine production, suppressing NK cell cytotoxicity, and promoting the differentiation of anti-inflammatory M2 macrophages.[8][9]
CD73-IN-1 is a representative small-molecule inhibitor designed to block the enzymatic activity of CD73. By inhibiting CD73, this compound prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine within the TME.[3] This action aims to "release the brakes" on the immune system, restoring the function of anti-tumor immune cells and potentially enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors.[2][3] Co-culture systems, which involve growing tumor cells together with immune cells in vitro, are invaluable tools for studying these interactions and evaluating the efficacy of therapeutic agents like this compound.[10][11] These protocols provide a framework for assessing the impact of CD73 inhibition on immune cell activation, cytotoxicity, and cytokine production in a controlled laboratory setting.
Signaling Pathway and Mechanism of Action
The primary mechanism of immunosuppression targeted by this compound is the adenosine pathway. The following diagram illustrates this pathway and the point of intervention for a CD73 inhibitor.
Caption: The CD73-adenosine immunosuppressive pathway and the mechanism of this compound.
Quantitative Data of Representative CD73 Inhibitors
The efficacy of CD73 inhibitors can be quantified by their ability to block the enzymatic conversion of AMP to adenosine (IC50) and to reverse immune suppression in functional assays. The table below summarizes representative data for small-molecule and antibody-based CD73 inhibitors.
| Inhibitor | Type | Target Species | Assay | IC50 / EC50 | Reference |
| A-001421 | Small Molecule | Human CD73 | Enzymatic Activity | 40 pM | [12] |
| Mouse CD73 | Enzymatic Activity | 1 nM | [12] | ||
| Human CD4+ T cells | AMP Conversion | 6 pM | [12] | ||
| Human CD8+ T cells | AMP Conversion | 5 pM | [12] | ||
| AB680 | Small Molecule | Human CD73 | Not Specified | Not Specified | [13] |
| APCP | Small Molecule | Not Specified | CD73 Enzymatic Activity | Used as a reference competitive inhibitor | [14][15] |
| Oleclumab | Monoclonal Ab | Human CD73 | Enzymatic Inhibition | Optimal at 1:1 Ab:CD73 ratio | [16] |
| mAb19 | Monoclonal Ab | Human CD73 | Enzymatic Activity | Potent Inhibition | [16] |
Experimental Workflow for Co-Culture Assays
A typical workflow for evaluating this compound in a co-culture system involves several key stages, from cell preparation to endpoint analysis. This process is designed to model the interaction between tumor cells and immune cells and measure the effect of the inhibitor.
References
- 1. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. CD73-adenosine reduces immune responses and survival in ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Co-Culture In Vitro Systems to Reproduce the Cancer-Immunity Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cancer organoid co-culture model system: Novel approach to guide precision medicine [frontiersin.org]
- 12. | BioWorld [bioworld.com]
- 13. Additive Effect of CD73 Inhibitor in Colorectal Cancer Treatment With CDK4/6 Inhibitor Through Regulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | CD73 Ectonucleotidase Restrains CD8+ T Cell Metabolic Fitness and Anti-tumoral Activity [frontiersin.org]
- 16. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of CD73-IN-1 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for investigating the effects of CD73-IN-1, a potent and selective inhibitor of the ecto-5'-nucleotidase CD73, on cytokine production by immune cells. Understanding how this small molecule modulates cytokine profiles is crucial for evaluating its therapeutic potential in immuno-oncology and inflammatory diseases.
Introduction
CD73 is a cell surface enzyme that plays a critical role in generating immunosuppressive adenosine (B11128) in the tumor microenvironment and at sites of inflammation.[1] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, which then signals through adenosine receptors on immune cells to dampen their effector functions.[1][2] This immunosuppressive activity includes the inhibition of pro-inflammatory cytokine production and the promotion of an anti-inflammatory milieu.[3][4]
This compound is a valuable tool for studying the functional consequences of CD73 inhibition. By blocking the production of adenosine, this compound is expected to reverse the associated immunosuppression, leading to an enhanced anti-tumor immune response and a shift in the cytokine balance towards a pro-inflammatory state. These protocols are designed to enable researchers to quantify these changes in cytokine production in a robust and reproducible manner.
Signaling Pathway of CD73-Mediated Immunosuppression
The following diagram illustrates the canonical pathway of adenosine production by CD39 and CD73 and the subsequent immunosuppressive signaling that is blocked by this compound.
Caption: CD73 signaling pathway and point of inhibition by this compound.
Expected Effects of this compound on Cytokine Production
Inhibition of CD73 by this compound is anticipated to decrease the production of immunosuppressive adenosine, thereby relieving the suppression of immune cell function. This is expected to result in a shift in the cytokine profile, as summarized in the table below. The precise effects can be cell-type and stimulus-dependent.
| Cytokine | Expected Change with this compound | Rationale | References |
| Pro-inflammatory Cytokines | |||
| Interferon-gamma (IFN-γ) | ↑ Increase | Reversal of adenosine-mediated suppression of T cell and NK cell effector functions. | [5] |
| Tumor Necrosis Factor-alpha (TNF-α) | ↑ Increase | Alleviation of adenosine-induced inhibition of macrophage and T cell activation. | [6][7] |
| Interleukin-2 (IL-2) | ↑ Increase | Enhanced T cell proliferation and activation upon removal of adenosine's inhibitory signal. | [8] |
| Interleukin-6 (IL-6) | ↑ Increase | Reduction of adenosine-mediated suppression of pro-inflammatory cytokine release from various immune cells. | [7] |
| Interleukin-1β (IL-1β) | ↑ Increase | Attenuation of adenosine's inhibitory effect on inflammasome activation and IL-1β secretion. | [6] |
| Anti-inflammatory Cytokines | |||
| Interleukin-10 (IL-10) | ↓ Decrease | Adenosine often promotes IL-10 production; its inhibition is expected to reduce this effect. | [7] |
Experimental Workflow for Assessing this compound Effects
The following diagram outlines the general workflow for measuring the impact of this compound on cytokine production in vitro.
Caption: General experimental workflow for cytokine analysis.
Protocol 1: Measurement of Secreted Cytokines by ELISA
This protocol describes the quantification of cytokines secreted into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other immune cells of interest
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or Lipopolysaccharide (LPS))
-
96-well flat-bottom cell culture plates
-
Commercially available ELISA kits for cytokines of interest (e.g., human IFN-γ, TNF-α, IL-10)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and adjust to a concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10^5 cells/well).
-
Pre-treatment with this compound:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a stock solution of the desired stimulant. For T cell stimulation, use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL). For non-specific stimulation, PMA (50 ng/mL) and Ionomycin (500 ng/mL) can be used.[9] For macrophage stimulation, use LPS (100 ng/mL).
-
Add 50 µL of the stimulant to the wells. For unstimulated controls, add 50 µL of medium.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine and cell type.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA:
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions provided with the kit.[10][11][12]
-
Briefly, this involves adding the collected supernatants and standards to the antibody-coated plate, followed by incubation, washing steps, addition of a detection antibody, a substrate, and finally a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokines in your samples by interpolating from the standard curve.
-
Plot the cytokine concentration against the concentration of this compound to determine the dose-response effect.
-
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells at the single-cell level, providing insights into which cell populations are affected by this compound.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-5).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable Viability Dye
-
Antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD56)
-
Fixation/Permeabilization buffer
-
Antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-10)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Stimulation: Follow steps 1-4 from Protocol 1.
-
Protein Transport Inhibition: During the last 4-6 hours of the incubation period (step 5 in Protocol 1), add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well to allow for the accumulation of cytokines within the cells.[13]
-
Cell Harvesting: After the total incubation time, gently resuspend the cells and transfer them to V-bottom 96-well plates or FACS tubes. Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Viability Staining: Resuspend the cells in PBS and add a fixable viability dye according to the manufacturer's protocol. This step is crucial to exclude dead cells, which can non-specifically bind antibodies. Incubate for 20-30 minutes at 4°C in the dark. Wash the cells with Flow Cytometry Staining Buffer.
-
Surface Marker Staining: Resuspend the cells in Flow Cytometry Staining Buffer containing a cocktail of fluorescently-labeled antibodies against cell surface markers. Incubate for 30 minutes at 4°C in the dark. Wash the cells twice with Flow Cytometry Staining Buffer.
-
Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization buffer according to the manufacturer's instructions. Incubate for 20 minutes at room temperature in the dark. This step fixes the cells and permeabilizes the cell membrane to allow antibodies to enter and bind to intracellular targets.
-
Intracellular Cytokine Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing a cocktail of fluorescently-labeled antibodies against the intracellular cytokines of interest. Incubate for 30 minutes at room temperature or 4°C in the dark.
-
Final Washes and Acquisition: Wash the cells twice with permeabilization buffer and then once with Flow Cytometry Staining Buffer. Resuspend the cells in Flow Cytometry Staining Buffer for acquisition on a flow cytometer.
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the data.
-
First, gate on singlets and then on live cells (negative for the viability dye).
-
Identify the immune cell populations of interest based on their surface marker expression (e.g., CD3+CD4+ for helper T cells, CD3+CD8+ for cytotoxic T cells).
-
Within each population, quantify the percentage of cells expressing the cytokine(s) of interest and the mean fluorescence intensity (MFI), which corresponds to the amount of cytokine per cell.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no cytokine detection | Inadequate cell stimulation | Optimize stimulant concentration and incubation time. Ensure stimulants are not expired and were stored correctly. |
| Cell viability is low | Check cell viability before and after the experiment. Handle cells gently and use fresh media. | |
| Incorrect timing of protein transport inhibitor addition | Add the protein transport inhibitor for the last 4-6 hours of culture for ICS. | |
| High background in ELISA | Insufficient washing | Increase the number of wash steps and ensure vigorous but careful washing. |
| Non-specific antibody binding | Use a blocking buffer and ensure the recommended antibody concentrations are used. | |
| High background in Flow Cytometry | Dead cells | Use a viability dye to exclude dead cells from the analysis. |
| Non-specific antibody binding | Include an Fc block step before surface staining. Titrate antibodies to determine the optimal concentration. Use isotype controls to set gates. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the effects of this compound on cytokine production. By employing these methods, investigators can gain valuable insights into the immunomodulatory properties of this compound and its potential as a therapeutic agent. The provided data tables and diagrams serve as a reference for expected outcomes and a guide for experimental design. Careful optimization of experimental conditions for specific cell types and stimuli is recommended to achieve the most reliable and informative results.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. Anti–PD-L1 and anti-CD73 combination therapy promotes T cell response to EGFR-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73 blockade alleviates intestinal inflammatory responses by regulating macrophage differentiation in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD73 Activity is Dispensable for the Polarization of M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CD73 Is Critical for the Resolution of Murine Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CD73-IN-1 Dosage for In Vivo Experiments
Welcome to the technical support center for CD73-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of CD73, an ecto-5'-nucleotidase enzyme. CD73 plays a critical role in the extracellular adenosine (B11128) pathway by converting adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine in the tumor microenvironment has potent immunosuppressive effects, hindering the activity of immune cells such as T cells and natural killer (NK) cells.[1][2] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby enhancing anti-tumor immune responses.[2] This can lead to increased T cell activation and a more robust attack against cancer cells.[3][4]
Q2: I cannot find a recommended in vivo starting dosage for this compound. What should I do?
A2: It is common for novel or less-documented inhibitors not to have established public dosage guidelines. The optimal dosage for this compound will depend on the specific animal model, tumor type, and experimental endpoint. A dose-finding study is highly recommended. This typically involves:
-
Literature Review: Examine studies on other small molecule CD73 inhibitors to find a potential starting range.
-
Dose-Escalation Study: Begin with a low dose and escalate in different cohorts of animals.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Measure plasma drug concentration (PK) and target engagement (PD), such as the AMP:adenosine ratio in plasma or tumor tissue, at different doses.[5]
-
Toxicity Assessment: Monitor animals for any signs of toxicity, such as weight loss or changes in behavior.
Q3: My this compound is not dissolving in aqueous solutions for injection. How can I address this?
A3: Poor aqueous solubility is a common issue with small molecule inhibitors. The initial step is to prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[6] From this stock, you can make further dilutions. For in vivo use, a formulation with excipients is often necessary. A common formulation approach involves a multi-component vehicle. For example, a formulation might consist of DMSO, PEG300, Tween 80, and sterile water or saline.[7] It is crucial to ensure the final concentration of organic solvents is low enough to be well-tolerated by the animals (typically <0.5% v/v for DMSO).[6]
Q4: What are the expected outcomes of successful this compound treatment in a tumor model?
A4: Successful treatment with a CD73 inhibitor like this compound in a preclinical tumor model can result in several positive outcomes. These may include significant inhibition of tumor growth and improved survival.[3][8] Mechanistically, you would expect to see an increase in the infiltration and activation of cytotoxic T cells within the tumor microenvironment.[3][9] This can be assessed by techniques like flow cytometry or immunohistochemistry of the tumor tissue.
Q5: Can this compound be combined with other cancer therapies?
A5: Yes, inhibiting CD73 is being explored in combination with other cancer treatments.[1] Combining CD73 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, has shown enhanced anti-tumor responses in preclinical models.[3][9] The rationale is that by reducing adenosine-mediated immunosuppression, the efficacy of checkpoint inhibitors is amplified.[1] Combination with chemotherapy or radiotherapy is also a promising strategy, as these treatments can increase the release of ATP from dying tumor cells, which can then be converted to immunosuppressive adenosine.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no anti-tumor effect | Suboptimal Dosage: The dose may be too low to achieve sufficient target engagement. | Conduct a dose-response study to find the optimal therapeutic window.[10] |
| Poor Bioavailability: The formulation may not be delivering the compound effectively. | Experiment with different vehicle compositions to improve solubility and absorption.[6][7] | |
| Tumor Model Resistance: The chosen tumor model may not be sensitive to CD73 inhibition. | Confirm CD73 expression on the tumor cells and immune cells within the tumor microenvironment. | |
| Rapid Metabolism/Clearance: The compound may be cleared from the system too quickly. | Perform pharmacokinetic studies to determine the half-life and optimal dosing frequency. | |
| Observed Toxicity (e.g., weight loss, lethargy) | High Dosage: The administered dose may be too high. | Reduce the dosage or the frequency of administration. |
| Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | Include a vehicle-only control group to assess the toxicity of the excipients.[6] | |
| Off-Target Effects: The inhibitor may be affecting other biological pathways. | Evaluate potential off-target activities through in vitro profiling if possible. | |
| Difficulty in Assessing Target Engagement | Inappropriate Pharmacodynamic Marker: The chosen biomarker may not accurately reflect target inhibition. | Measure the ratio of AMP to adenosine in plasma or tumor lysates as a direct indicator of CD73 enzymatic activity inhibition.[5] |
| Timing of Sample Collection: Samples may be collected at a time point where the effect is not maximal. | Conduct a time-course experiment to determine the peak of target inhibition after dosing. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a general method for formulating a hydrophobic small molecule inhibitor for intraperitoneal (i.p.) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O or saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Formulation: In a sterile microcentrifuge tube, add the components in the following order, ensuring complete mixing after each addition:
-
Add the required volume of the this compound DMSO stock solution.
-
Add PEG300 and vortex to mix thoroughly.
-
Add Tween 80 and vortex until the solution is clear.
-
Add sterile ddH₂O or saline to reach the final desired concentration and volume. Vortex thoroughly.
-
-
Final Concentration: The final concentration should be calculated based on the desired dose (in mg/kg) and the injection volume (typically 100-200 µL for a mouse). The final percentage of DMSO should be kept as low as possible (ideally below 5% v/v).
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
Appropriate mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, CT26)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer the this compound formulation or vehicle control according to the planned dosing schedule (e.g., daily, twice weekly) via the chosen route (e.g., i.p., oral).
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, clinical signs) throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations. Tumors and other relevant tissues can be collected for further analysis (e.g., flow cytometry, immunohistochemistry).
Visualizations
Caption: Mechanism of this compound action in the tumor microenvironment.
Caption: General workflow for an in vivo anti-tumor efficacy study.
References
- 1. assaygenie.com [assaygenie.com]
- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. CD73-IN-11 I CAS#: 2766566-11-2 I inhibitor of CD73 I InvivoChem [invivochem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
CD73-IN-1 solubility and stability in culture media
Welcome to the technical support center for CD73-IN-1. This resource provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of this compound in cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of CD73 (also known as ecto-5'-nucleotidase or NT5E). CD73 is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway by converting adenosine (B11128) monophosphate (AMP) to adenosine.[1] Extracellular adenosine in the tumor microenvironment has immunosuppressive effects.[2][3] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can help to restore anti-tumor immune responses.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Like many small molecule inhibitors, this compound is typically dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be aliquoted and stored for future use.
Q3: How should I store the this compound stock solution?
For long-term storage, DMSO stock solutions of this compound should be stored at -80°C. For short-term storage, -20°C is acceptable. To avoid degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the expected solubility of this compound in aqueous culture media?
The aqueous solubility of hydrophobic small molecules like this compound is generally low. Direct dissolution in cell culture media (e.g., DMEM, RPMI-1640) is not recommended. The standard procedure is to dilute the high-concentration DMSO stock solution into the pre-warmed culture medium to achieve the desired final working concentration.
Troubleshooting Guide: Precipitation in Culture Media
Issue: I observed a precipitate after adding this compound to my cell culture medium.
Precipitation of small molecule inhibitors in aqueous media is a common issue that can significantly impact experimental results by reducing the effective concentration of the compound. Here are potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Final Concentration Exceeds Aqueous Solubility | The desired working concentration of this compound in the culture medium is higher than its solubility limit in that specific medium. | - Decrease the final working concentration. - Perform a solubility assessment to determine the maximum soluble concentration in your specific media and conditions (see Protocol 1). |
| Improper Dilution Method | Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" due to rapid solvent exchange. | - Perform a serial dilution. First, dilute the high-concentration stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the pre-warmed (37°C) culture medium while gently vortexing to ensure rapid and even dispersion. |
| High Final DMSO Concentration | While DMSO aids in solubility, final concentrations above 0.5% (v/v) can be toxic to many cell lines and may not prevent precipitation upon significant dilution. | - Keep the final DMSO concentration in the culture medium at or below 0.1% (v/v). This may require preparing a more dilute intermediate stock solution. |
| Media Temperature | Adding the inhibitor to cold media can decrease its solubility. | - Always use pre-warmed (37°C) cell culture media when preparing your final working solution. |
| Interaction with Media Components | Components in the media, such as salts, amino acids, or proteins in Fetal Bovine Serum (FBS), can sometimes interact with the compound, leading to precipitation or degradation. | - Test the solubility and stability of this compound in media with and without FBS (see Protocol 2). - If compatible with your cell line, consider using a different basal media formulation. |
Data Presentation
Disclaimer: Specific quantitative solubility and stability data for this compound in various cell culture media are not publicly available. The following tables are provided as illustrative examples to guide researchers in presenting their own experimental data.
Table 1: Example of Apparent Solubility of an Inhibitor in Culture Media
| Medium | Serum Concentration | Maximum Soluble Concentration (µM) | Observation |
| DMEM | 0% | 25 | Clear solution |
| DMEM | 10% FBS | 30 | Clear solution |
| RPMI-1640 | 0% | 20 | Precipitate observed at >20 µM |
| RPMI-1640 | 10% FBS | 25 | Precipitate observed at >25 µM |
Table 2: Example of Stability of an Inhibitor (10 µM) in Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 |
| 2 | 98.5 ± 3.5 | 97.9 ± 2.9 |
| 8 | 95.1 ± 4.2 | 93.4 ± 3.7 |
| 24 | 88.7 ± 5.1 | 85.2 ± 4.5 |
| 48 | 79.3 ± 4.8 | 75.6 ± 5.3 |
| Data presented as mean ± standard deviation (n=3). The percentage remaining is typically determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[4] |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Assessment of Apparent Solubility in Cell Culture Media
This protocol helps determine the maximum concentration at which this compound remains soluble in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile microcentrifuge tubes or a 96-well clear plate
-
Microscope
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing and gentle warming (if necessary).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in your pre-warmed (37°C) cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. To do this, add the required volume of the stock to the medium in individual tubes or wells. Vortex or mix immediately and thoroughly.
-
Incubation: Incubate the dilutions at 37°C for 1-2 hours to mimic cell culture conditions.
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
Microscopic Examination: Pipette a small volume from each tube onto a slide and examine under a microscope to confirm the presence or absence of precipitate.
-
Determine Solubility: The highest concentration that remains a clear solution is the apparent solubility under these conditions.
Protocol 2: Assessment of Stability in Cell Culture Media via HPLC-MS
This protocol outlines a general procedure to determine the stability of this compound in culture media over time.[4]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium (with and without serum, as required)
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Cold acetonitrile (ACN) with an internal standard (optional but recommended)
-
Microcentrifuge
-
HPLC-MS system
Procedure:
-
Prepare Working Solution: Dilute the 10 mM stock solution of this compound into pre-warmed (37°C) cell culture medium to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1%.
-
Experimental Setup: Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (e.g., media type, serum presence).
-
Incubation and Sampling:
-
Incubate the plate at 37°C in a humidified incubator.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
The 0-hour time point should be collected immediately after adding the working solution to the plate.
-
-
Sample Processing:
-
To each 100 µL aliquot, immediately add 200 µL of cold acetonitrile (containing an internal standard, if used) to precipitate proteins and extract the compound.[4]
-
Vortex the samples for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound. A C18 reverse-phase column is typically used.
-
The mobile phase often consists of water and acetonitrile with 0.1% formic acid.
-
-
Data Analysis:
-
Determine the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to visualize the stability profile.
-
References
- 1. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of CD73 May Provide a Treatment for Cancer and Autoimmune Diseases. | Semantic Scholar [semanticscholar.org]
- 3. The CD73 immune checkpoint promotes tumor cell metabolic fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]
common issues with CD73-IN-1 experimental reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the small molecule CD73 inhibitor, CD73-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of CD73, also known as ecto-5'-nucleotidase.[1][2] CD73 is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine (B11128) by converting adenosine monophosphate (AMP) to adenosine.[3][4] In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells, allowing cancer cells to evade the immune system.[5][6] this compound, as a non-nucleotide inhibitor, is designed to block the enzymatic activity of CD73, thereby reducing adenosine production and restoring anti-tumor immunity.[5][7]
Q2: What is the reported IC50 value for this compound?
Q3: How should I dissolve and store this compound?
Proper handling of this compound is critical for maintaining its activity and ensuring reproducible results.
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to two years, or at -20°C for up to one year.[1]
-
Working Solutions: Thaw the stock solution and dilute it to the final desired concentration in your assay buffer. It is important to note that repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution into single-use vials is highly recommended.
-
Precipitation: Pay close attention to the final DMSO concentration in your assay. High concentrations of DMSO or low aqueous solubility of the compound can lead to precipitation.
Q4: I am observing high variability in my experimental results. What could be the cause?
Inconsistent results with this compound can stem from several factors:
-
Compound Stability: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Solubility Issues: The inhibitor may be precipitating out of solution at the working concentration. Visually inspect your solutions and consider testing a lower concentration or a different final DMSO percentage.
-
Assay Conditions: The IC50 value of a competitive inhibitor is sensitive to the substrate concentration. Ensure that the AMP concentration is consistent across experiments.
-
Enzyme Activity: The activity of recombinant CD73 can vary between batches. Always perform a positive control to ensure the enzyme is active.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H17N3O4S | MedchemExpress |
| Molecular Weight | 371.41 g/mol | MedchemExpress |
| CAS Number | 2132396-40-6 | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage (Stock Solution) | -80°C (2 years), -20°C (1 year) | MedchemExpress |
Table 2: Potency of Selected Non-Nucleotide CD73 Inhibitors (for comparison)
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| Compound 12f | Human CD73 | Biochemical | 60 nM | --INVALID-LINK--[8] |
| LY3475070 | Human CD73 | Biochemical | Not specified | --INVALID-LINK--[5] |
| PSB-0963 | Human CD73 | Biochemical | Micromolar range | --INVALID-LINK--[5] |
Note: This table is for comparative purposes, as a peer-reviewed IC50 for this compound is not widely published. Potency can vary significantly with assay conditions.
Experimental Protocols
Protocol: In Vitro Biochemical Assay for CD73 Enzymatic Activity
This protocol describes a generic, colorimetric assay based on the detection of inorganic phosphate (B84403) produced from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant Human CD73
-
This compound
-
Adenosine Monophosphate (AMP)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.5)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant CD73 to the desired concentration in cold assay buffer.
-
Prepare a 2X solution of AMP substrate in assay buffer.
-
Prepare a dilution series of this compound in assay buffer containing a consistent percentage of DMSO.
-
-
Assay Setup:
-
Add the this compound dilutions or vehicle control to the wells of the 96-well plate.
-
Add the diluted CD73 enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the 2X AMP solution to all wells to start the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Allow color to develop for the recommended time.
-
-
Measure Absorbance:
-
Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
-
Data Analysis:
-
Subtract the background absorbance (from "no enzyme" controls).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Troubleshooting Guide
Q: My IC50 value for this compound is significantly higher than expected.
A: Several factors can lead to an apparent decrease in potency:
-
Incorrect Substrate Concentration: The IC50 of a competitive inhibitor is dependent on the substrate concentration. If the AMP concentration in your assay is too high, it will outcompete the inhibitor, leading to a higher apparent IC50. Verify that your AMP concentration is at or below the Km value for the enzyme.
-
Enzyme Inactivity: If the recombinant CD73 has lost activity due to improper storage or handling, the assay window will be reduced, affecting the accuracy of the IC50 determination. Always include a positive control (enzyme without inhibitor) to confirm robust enzyme activity.
-
Compound Degradation: Ensure that your this compound stock solution is fresh and has been stored properly. Avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound may be precipitating in the assay buffer. Check for any visible precipitate and consider reducing the final concentration of the inhibitor or slightly increasing the DMSO concentration (while ensuring it does not affect enzyme activity).
Q: I am not seeing any inhibition of CD73 activity.
A: This could be due to a few reasons:
-
Inactive Compound: The inhibitor may have degraded. Prepare a fresh dilution from a new stock aliquot.
-
Inactive Enzyme: Confirm that your CD73 enzyme is active using a positive control.
-
Assay Setup Error: Double-check all reagent concentrations and volumes. Ensure that the inhibitor was pre-incubated with the enzyme before adding the substrate.
Q: My results are not reproducible between experiments.
A: Lack of reproducibility is a common challenge. Here are some areas to investigate:
-
Reagent Variability: Use the same batch of recombinant CD73, AMP, and other reagents for a set of comparative experiments.
-
Inconsistent Incubation Times: Ensure that incubation times for inhibitor pre-incubation and the enzymatic reaction are precisely controlled.
-
Pipetting Errors: Use calibrated pipettes and proper technique to minimize volume variations.
-
DMSO Concentration: Maintain a consistent final DMSO concentration across all wells, including controls.
Visualizations
Caption: The CD73-adenosine signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating a CD73 inhibitor.
Caption: A logical troubleshooting guide for addressing low potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taiclone.com [taiclone.com]
- 3. Structure-Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5′-Nucleotidase (CD73) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Non-Nucleoside Inhibitors Interacting with Dizinc Ions of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of CD73-IN-1 in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor, CD73-IN-1. The focus of this guide is to help identify and mitigate potential off-target effects to ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what is its known off-target?
This compound is a small molecule inhibitor designed to block the enzymatic activity of CD73 (Ecto-5'-nucleotidase). CD73 is a cell-surface enzyme that plays a critical role in the adenosine (B11128) signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1][2][3] Adenosine in the tumor microenvironment has immunosuppressive effects. By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can enhance anti-tumor immune responses.[2][3][4]
A known off-target for some small molecule inhibitors of CD73, such as CD73-IN-19, is the adenosine A2A receptor (A2AR) .[5] This is a G-protein coupled receptor that is activated by adenosine and also plays a significant role in immune suppression.[6][7][8][9]
Q2: I am observing a phenotype that is inconsistent with CD73 inhibition. Could this be an off-target effect?
Yes, inconsistent or unexpected phenotypes can be a strong indicator of off-target effects. For example, if you observe effects that are not rescued by the addition of exogenous AMP (the substrate of CD73), or if a structurally different CD73 inhibitor does not produce the same phenotype, it is prudent to investigate potential off-target activities.
Q3: How can I proactively minimize off-target effects in my experimental design?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Orthogonal Validation: Confirm your findings using a mechanistically different inhibitor of CD73 (e.g., an antibody inhibitor) or a genetic approach like siRNA or CRISPR/Cas9 to knockdown CD73 expression.
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound in your experiments to control for non-specific effects.
-
Selectivity Profiling: Whenever possible, test this compound against a panel of related enzymes or receptors to understand its selectivity profile.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in my biochemical assay.
| Potential Cause | Troubleshooting Step |
| Assay Conditions | Ensure that the ATP concentration in your assay is well-controlled, as ATP can be hydrolyzed to AMP, the substrate for CD73. For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. |
| Enzyme Purity and Activity | Use a highly purified and active recombinant CD73 enzyme. The presence of contaminating phosphatases could interfere with the assay. |
| Compound Solubility | Visually inspect for precipitation of this compound in your assay buffer. Determine the solubility of the compound under your specific assay conditions. |
| Assay Technology Interference | Run control experiments in the absence of the enzyme to ensure that this compound does not directly interfere with your detection method (e.g., fluorescence quenching or enhancement). |
Issue 2: My in-cell results with this compound do not correlate with my in vitro biochemical data.
| Potential Cause | Troubleshooting Step |
| Cellular Permeability | The compound may have poor cell permeability. Consider using a cell-based assay that measures extracellular CD73 activity, such as monitoring the conversion of extracellular AMP to adenosine. |
| Off-Target Effects (e.g., A2A Receptor) | The observed cellular phenotype may be a composite of on-target CD73 inhibition and off-target effects on the A2A receptor. Use an A2A receptor antagonist as a control to dissect the two effects. |
| Cellular ATP/AMP Levels | The local concentration of AMP in the cellular microenvironment can influence the apparent potency of the inhibitor. |
| Expression Levels of CD73 and Off-Targets | The relative expression levels of CD73 and any off-targets (like the A2A receptor) in your cell line will determine the overall cellular response. |
Issue 3: I suspect off-target effects on the A2A adenosine receptor. How can I confirm and mitigate this?
| Troubleshooting Step | Detailed Protocol |
| Use an A2A Receptor Antagonist | Co-incubate your cells with this compound and a selective A2A receptor antagonist (e.g., SCH-58261). If the unexpected phenotype is reversed or diminished, it suggests the involvement of the A2A receptor. |
| cAMP Measurement | The A2A receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Measure cAMP levels in cells treated with this compound. An increase in cAMP would be consistent with A2A receptor agonism. |
| Use A2A Receptor Knockout/Knockdown Cells | If available, perform your experiments in cells where the A2A receptor has been genetically deleted or knocked down. The off-target effect should be absent in these cells. |
Quantitative Data
The following table summarizes the inhibitory activity of a representative small molecule CD73 inhibitor, CD73-IN-19, and a highly selective compound, A001202, for comparison.
| Compound | Target | Assay Type | IC50 / Ki | Selectivity | Reference |
| CD73-IN-19 | Human CD73 | Enzymatic Assay | 44% inhibition at 100 µM | - | MedChemExpress Product Information |
| Human A2A Receptor | Binding Assay | Ki = 3.31 µM | - | MedChemExpress Product Information | |
| A001202 | Human CD73 (soluble) | Enzymatic Assay | IC50 = 0.86 nM | >10,000-fold vs. NTPDase 2,3,8 and CD39 | [10] |
| Human CD73 (membrane-bound) | Enzymatic Assay | IC50 = 2.6 nM | [10] |
Experimental Protocols
Protocol 1: In Vitro CD73 Activity Assay (Colorimetric)
This assay measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant human CD73
-
AMP solution
-
CD73 assay buffer
-
Malachite Green reagent
-
This compound
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 10 µL of each inhibitor concentration to the wells of a 96-well plate.
-
Add 20 µL of recombinant CD73 to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of AMP solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and detect the generated phosphate by adding 150 µL of Malachite Green reagent.
-
Read the absorbance at 620 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 2: Cellular Assay to Differentiate On-Target vs. Off-Target Effects
This protocol uses a selective A2A receptor antagonist to distinguish between CD73 inhibition and A2A receptor-mediated off-target effects.
Materials:
-
Cells expressing CD73 and the A2A receptor
-
This compound
-
Selective A2A receptor antagonist (e.g., SCH-58261)
-
Assay medium
-
Reagents for measuring the downstream readout (e.g., cytokine production, cell proliferation)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare the following treatment groups:
-
Vehicle control
-
This compound alone
-
A2A receptor antagonist alone
-
This compound + A2A receptor antagonist
-
-
Add the compounds to the respective wells and incubate for the desired time.
-
Measure your downstream readout of interest (e.g., using ELISA for cytokine levels or a cell proliferation assay).
-
Data Analysis: Compare the effect of this compound alone to the effect of the combination treatment. If the A2A receptor antagonist reverses the effect of this compound, it indicates an off-target effect mediated by the A2A receptor.
Visualizations
Caption: CD73 signaling pathway and the points of intervention for this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
- 1. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecular CD73 inhibitors: Recent progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of A2A receptors potently suppresses the metastasis of CD73+ tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of A2A receptors potently suppresses the metastasis of CD73+ tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of potent and selective small-molecule inhibitors of ecto-nucleotidase CD73 for cancer immunotherapy [morressier.com]
Technical Support Center: Enhancing CD73-IN-1 Efficacy in Resistant Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using CD73-IN-1, particularly in the context of resistant cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of CD73 (also known as ecto-5'-nucleotidase), a cell surface enzyme. CD73 plays a crucial role in the adenosine (B11128) signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1][2][3] Adenosine within the tumor microenvironment is a potent immunosuppressive molecule that inhibits the activity of various immune cells, including T cells and natural killer (NK) cells, allowing cancer cells to evade the immune system.[1][4] By blocking CD73, this compound reduces the production of immunosuppressive adenosine, thereby helping to restore anti-tumor immune responses.[1]
Q2: My cancer cell line is showing resistance to this compound. What are the potential mechanisms of resistance?
Resistance to CD73 inhibitors like this compound is often linked to the upregulation of CD73 expression on tumor cells or other cells within the tumor microenvironment.[5] This increased expression leads to higher levels of adenosine production, which can overwhelm the inhibitory effect of the drug. Additionally, tumors may develop resistance through various mechanisms that are independent of CD73, such as alterations in downstream signaling pathways that promote cell survival and proliferation.
Q3: How can I overcome resistance to this compound in my experiments?
A promising strategy to overcome resistance is to use this compound in combination with other anti-cancer agents. The upregulation of CD73 is a known resistance mechanism to many cancer treatments, including chemotherapy, radiotherapy, targeted therapy, and other immunotherapies.[5][6] Synergistic effects are often observed when CD73 inhibitors are combined with:
-
Immune Checkpoint Inhibitors: Combining this compound with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies can enhance the anti-tumor immune response.[5][7]
-
Chemotherapy: Conventional chemotherapy agents can induce the release of ATP from dying tumor cells, which is then converted to immunosuppressive adenosine.[8] Combining chemotherapy with this compound can block this conversion and enhance the efficacy of the chemotherapeutic agent.[9][10]
-
Targeted Therapies: For certain cancers, such as EGFR-mutant non-small cell lung cancer, combining a CD73 inhibitor with a targeted therapy like an EGFR tyrosine kinase inhibitor (TKI) has been shown to overcome acquired resistance to the TKI.[11][12][13]
-
Radiotherapy: Similar to chemotherapy, radiotherapy can lead to ATP release. Combining it with a CD73 inhibitor can mitigate the resulting immunosuppression.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell viability despite this compound treatment | 1. Intrinsic or acquired resistance. 2. Suboptimal drug concentration. 3. Incorrect assessment of cell viability. | 1. Develop a resistant cell line for further study (see Protocol 1). 2. Perform a dose-response curve to determine the IC50 of this compound in your cell line. 3. Verify your cell viability assay protocol (see Protocol 2). |
| No synergistic effect observed with combination therapy | 1. Inappropriate drug ratio in the combination. 2. Incorrect timing of drug administration. 3. The chosen combination is not synergistic in your model. | 1. Test different ratios of the two drugs based on their individual IC50 values. 2. Experiment with sequential versus simultaneous drug administration. 3. Explore other classes of drugs for combination therapy. |
| Inconsistent results in apoptosis assays | 1. Technical variability in the assay. 2. Cells harvested at a suboptimal time point. | 1. Ensure proper handling and staining of cells (see Protocol 3). 2. Perform a time-course experiment to identify the optimal time for observing apoptosis. |
| Difficulty confirming target engagement (CD73 inhibition) | 1. Ineffective antibody for Western blot. 2. Low protein expression in the cell line. | 1. Validate your primary antibody for CD73. 2. Use a positive control cell line known to express high levels of CD73 (see Protocol 4). |
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant number of cells will die. The surviving cells are then subcultured.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner (e.g., 1.5x, 2x the previous concentration).
-
Establish a Stable Resistant Line: Continue this process of dose escalation and subculturing until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Line: Once a resistant line is established, characterize it by determining the new IC50 for this compound and comparing it to the parental line. The resistance can be further validated by examining the expression of CD73 and related signaling molecules via Western blot (see Protocol 4).
Protocol 2: Cell Viability Assay (MTT Assay) for Synergy Assessment
This protocol is for determining the cytotoxic effects of single agents and drug combinations.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and the second drug of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Drug Preparation: Prepare serial dilutions of this compound and the other drug in complete medium.
-
Treatment:
-
Single-agent: Add 100 µL of the drug dilutions to the respective wells.
-
Combination: Add 50 µL of each drug at the desired concentrations.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14][15]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells.[5]
Materials:
-
6-well plates
-
This compound and the second drug of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment. Treat the cells with the desired concentrations of single agents or combinations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]
-
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis of CD73 and Downstream Signaling
This protocol is for investigating the effect of drug combinations on protein expression.
Materials:
-
6-well plates
-
This compound and the second drug of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against CD73, p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates as described for the apoptosis assay. Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.[5]
-
Protein Separation: Denature 20-30 µg of protein per sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection reagent and an imaging system.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Single-Agent IC50 Values
| Cell Line | Drug | IC50 (µM) after 72h |
| Parental Cancer Cell Line | This compound | Value |
| Chemotherapeutic X | Value | |
| This compound Resistant Line | This compound | Value |
| Chemotherapeutic X | Value |
Table 2: Combination Index (CI) Values for this compound and Chemotherapeutic X
| Cell Line | Combination Ratio (this compound:Chemo X) | Fa = 0.50 (CI) | Fa = 0.75 (CI) | Fa = 0.90 (CI) |
| Parental Cancer Cell Line | 1:1 (based on IC50) | Value | Value | Value |
| This compound Resistant Line | 1:1 (based on IC50) | Value | Value | Value |
| Interpretation: CI < 1 indicates synergy, CI = 1 indicates an additive effect, CI > 1 indicates antagonism.[8] |
Table 3: Apoptosis Analysis of Combination Therapy
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | Value | Value |
| This compound | Value | Value |
| Chemotherapeutic X | Value | Value |
| This compound + Chemotherapeutic X | Value | Value |
| Data are presented as mean ± standard deviation. |
Visualizations
Caption: CD73 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Assessing Synergy of this compound Combinations.
References
- 1. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 2. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. Enhancing Chemotherapy Efficacy: Investigating the Synergistic Impact of Paclitaxel and cd73 Gene Suppression on Breast Cancer Cell Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing Chemotherapy Efficacy: Investigating the Synergistic Impact of Paclitaxel and cd73 Gene Suppression on Breast Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Targeting CD73 to Overcomes Resistance to First-Generation EGFR Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: CD73-IN-1 Dose-Response Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CD73-IN-1 in dose-response curve analysis. The information is tailored for researchers, scientists, and drug development professionals working on the CD73 pathway.
Dose-Response Data for CD73 Inhibitors
While specific dose-response data for this compound is not publicly available, the following table provides illustrative data based on the known potencies of similar small molecule CD73 inhibitors. This data can be used as a reference for experimental design and data analysis.
| Inhibitor | Target | Assay Type | IC50 |
| This compound (Illustrative) | Human CD73 | Biochemical (e.g., Malachite Green) | ~5-50 nM |
| CD73-IN-3 | Human CD73 (in Calu6 cells) | Cell-based | 7.3 nM[1] |
| CD73-IN-4 | Human CD73 | Biochemical | 2.6 nM[1] |
| CD73-IN-5 | CD73 | Biochemical | 19 nM[1][2] |
| Unnamed Patented Inhibitor | Recombinant Human CD73 | Absorbance-based | < 10 nM[3] |
Experimental Protocols
Accurate dose-response analysis hinges on robust experimental protocols. Below are detailed methodologies for common CD73 inhibition assays.
Malachite Green Assay for CD73 Activity
This colorimetric assay measures the inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant human CD73 enzyme
-
This compound or other inhibitors
-
Adenosine (B11128) Monophosphate (AMP)
-
Malachite Green reagent
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer to generate a range of concentrations for the dose-response curve.
-
Prepare a solution of recombinant CD73 enzyme in assay buffer.
-
Prepare a solution of AMP (substrate) in assay buffer.
-
-
Assay Reaction:
-
Add a fixed amount of CD73 enzyme to each well of a 96-well plate.
-
Add the serially diluted this compound or control (vehicle) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme) from all readings.
-
Plot the absorbance (or calculated phosphate concentration) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Indirect Measurement of CD73 activity)
This assay can be used to indirectly measure CD73 activity in a cell-based format by quantifying the ATP consumed.
Materials:
-
CD73-expressing cell line (e.g., MDA-MB-231)
-
This compound or other inhibitors
-
Adenosine Monophosphate (AMP)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well microplate
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed CD73-expressing cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate for the desired treatment duration.
-
-
AMP Addition:
-
Add AMP to the wells to serve as the substrate for CD73.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50.
-
Signaling Pathways and Workflows
Visualizing the underlying biological processes and experimental steps is crucial for understanding and troubleshooting.
Caption: CD73 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for generating a dose-response curve for a CD73 inhibitor.
Troubleshooting and FAQs
Q1: My IC50 value for this compound is much higher than expected.
-
A1: Check the integrity of the compound. Ensure that this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[4] Consider preparing fresh dilutions from a new stock.
-
A2: Verify the enzyme activity. The activity of the recombinant CD73 can decrease over time. Run a positive control with a known inhibitor to ensure the assay is performing as expected.
-
A3: Review the assay conditions. Factors such as substrate concentration (AMP), enzyme concentration, incubation time, and buffer composition can all influence the apparent IC50. Ensure the AMP concentration is near its Km for CD73 for competitive inhibitors, though for non-competitive inhibitors this is less of a concern.
-
A4: Consider the possibility of non-competitive inhibition. Some CD73 inhibitors, like the antibody MEDI9447, act via a non-competitive mechanism. This means that increasing the substrate concentration will not overcome the inhibition.
Q2: I am seeing high variability between my replicate wells.
-
A1: Pipetting accuracy is key. Ensure careful and consistent pipetting, especially when preparing serial dilutions and adding reagents to the microplate. Use calibrated pipettes.
-
A2: Ensure proper mixing. After adding reagents, mix the contents of the wells thoroughly but gently to avoid introducing bubbles.
-
A3: Check for edge effects. The outer wells of a microplate can be prone to evaporation, leading to variability. Consider not using the outermost wells or filling them with buffer to maintain humidity.
-
A4: Cell-based assay considerations. If using a cell-based assay, ensure a uniform cell seeding density across all wells.
Q3: My dose-response curve is not sigmoidal (it's flat or has a strange shape).
-
A1: Inappropriate concentration range. The concentrations of this compound tested may be too high or too low to define the full curve. Widen the concentration range in your next experiment. A common approach is to use a log or half-log dilution series.
-
A2: Compound solubility issues. At high concentrations, the inhibitor may precipitate out of solution, leading to a plateau in the dose-response curve. Visually inspect the wells for any precipitation. If solubility is an issue, a different solvent or a lower top concentration may be necessary.
-
A3: Assay interference. The inhibitor itself might interfere with the detection method (e.g., by absorbing light at the same wavelength as the assay readout or by quenching luminescence). Run a control with the inhibitor in the absence of the enzyme to check for this.
Q4: What is the mechanism of action of CD73 and its inhibitors?
-
A: CD73 is an ecto-5'-nucleotidase that catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine. [4] Adenosine is a potent immunosuppressive molecule that can inhibit the activity of immune cells like T cells and natural killer (NK) cells, thereby creating an immunosuppressive tumor microenvironment.[3][4] CD73 inhibitors block this enzymatic activity, reducing the production of adenosine and thereby enhancing the anti-tumor immune response.[4]
Q5: How does this compound differ from antibody-based CD73 inhibitors?
-
A: this compound is a small molecule inhibitor, while others like MEDI9447 and Oleclumab are monoclonal antibodies. Small molecules typically have different pharmacokinetic and pharmacodynamic properties compared to antibodies. Antibodies can have longer half-lives and may exhibit different mechanisms of inhibition, such as non-competitive inhibition or inducing receptor internalization. Small molecules may offer advantages in terms of oral bioavailability.
References
Technical Support Center: Addressing CD73-IN-1 Toxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering toxicity with CD73-IN-1 in animal models. The information is intended for scientists and drug development professionals to navigate and resolve common issues during in vivo experiments.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
If you observe unexpected sickness or death in your animal cohort treated with this compound, consider the following potential causes and solutions.
| Potential Cause | Proposed Troubleshooting Steps |
| Acute Toxicity / Overdose | - Review and verify all dosing calculations. - Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. - Consider reducing the dose or the frequency of administration. |
| Vehicle-Related Toxicity | - Run a control group treated with the vehicle alone to assess its contribution to the observed toxicity. - Evaluate the formulation and solubility of this compound in the chosen vehicle. Poor solubility can lead to precipitation and embolism. - Test alternative, well-tolerated vehicles. |
| Off-Target Effects | - If possible, test a structurally unrelated CD73 inhibitor to see if the toxicity is class-specific. - In knockout animals lacking the intended target (CD73), administer this compound to distinguish on-target from off-target effects. |
| Immune-Related Toxicity | - Given that CD73 inhibition modulates the immune system, monitor for signs of autoimmune reactions.[1] - Conduct detailed histopathological analysis of immune organs (spleen, lymph nodes, thymus). - Perform immunophenotyping of peripheral blood and tissues to look for aberrant immune cell activation. |
Issue 2: Significant Weight Loss or Reduced Food/Water Intake
Weight loss is a common indicator of toxicity. The following steps can help identify the underlying cause.
| Potential Cause | Proposed Troubleshooting Steps |
| General Malaise | - Reduce the dose of this compound. - Provide supportive care, such as supplemental nutrition and hydration. - Monitor animal behavior closely for other signs of distress. |
| Gastrointestinal Toxicity | - Perform histopathological examination of the gastrointestinal tract. - Monitor for diarrhea or other signs of GI upset. - Consider co-administration of agents that protect the GI tract, if appropriate for the study design. |
| Metabolic Dysregulation | - Collect blood samples for a comprehensive metabolic panel to assess liver and kidney function, as well as electrolyte balance. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target toxicities associated with CD73 inhibition in animal models?
A1: While many preclinical studies report that CD73 inhibitors are generally well-tolerated with mild adverse events, complete and long-term inhibition of CD73 can present risks.[1] The most significant concern arises from human genetic studies where loss-of-function mutations in the gene encoding CD73 (NT5E) are associated with arterial calcification, particularly in the joints and peripheral arteries.[1] Therefore, long-term studies in animal models should include careful monitoring for vascular and soft tissue calcification.
Q2: How can I monitor for potential vascular calcification in my long-term animal studies?
A2: For long-term studies, it is crucial to monitor for the development of vascular calcification. This can be achieved through:
-
Histopathological Analysis: At the end of the study, collect major blood vessels (e.g., aorta) and joints for sectioning and staining with Alizarin Red S or von Kossa stain to detect calcium deposits.
-
Micro-CT Imaging: In-life or post-mortem micro-computed tomography can be used to visualize and quantify calcification in the vasculature and joints.
-
Serum Biomarkers: Monitor serum levels of markers associated with mineral metabolism, such as calcium, phosphate, and alkaline phosphatase.
Q3: My in vivo efficacy is lower than expected. Could this be related to the compound's properties?
A3: Suboptimal efficacy can be due to a variety of factors not directly related to toxicity. It is important to optimize the pharmacokinetic properties of non-nucleotide inhibitors, as they must have favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[2] Consider the following:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the dosing regimen achieves and maintains a sufficient concentration of this compound at the tumor site to inhibit CD73 activity.
-
Compound Stability: Assess the stability of this compound in the formulation and under physiological conditions.
-
Route of Administration: The route of administration can significantly impact the bioavailability of the compound.
Q4: What are some standard dosing regimens for CD73 inhibitors in mouse models?
A4: Dosing regimens can vary significantly depending on the specific inhibitor (e.g., small molecule vs. antibody) and the tumor model. For antibody-based inhibitors, a common dose is in the range of 10 mg/kg administered intraperitoneally twice a week.[3] For example, in some studies, mice received intraperitoneal injections of 200 μg of an anti-CD73 monoclonal antibody.[4] It is essential to determine the optimal dose for your specific compound and experimental setup.
Experimental Protocols
Protocol 1: General Preclinical Toxicity Assessment
This protocol outlines a general approach for assessing the toxicity of this compound in a rodent model.
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice).
-
Group Allocation: Include a control group (vehicle only) and at least three dose levels of this compound (low, mid, high).
-
Administration: Administer this compound and vehicle via the intended clinical route for a specified duration (e.g., 28 days).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Twice Weekly: Record body weights and food/water consumption.
-
-
Terminal Procedures:
-
Blood Collection: Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, etc.).
-
Histopathology: Collect a comprehensive set of tissues, with a particular focus on the vasculature and joints, for histopathological examination.
-
Visualizations
References
- 1. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD73 blockade enhances the local and abscopal effects of radiotherapy in a murine rectal cancer model - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of CD73-IN-1 in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of CD73-IN-1 in DMSO. This resource is intended for researchers, scientists, and drug development professionals to ensure the proper handling and storage of this inhibitor for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C. This is a common recommendation for the powdered form of similar CD73 inhibitors, which can be stable for up to three years under these conditions.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting this compound.
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: For long-term storage of this compound in a DMSO stock solution, it is recommended to store aliquots at -80°C. Under these conditions, similar inhibitors have been noted to be stable for six months to a year.[1][2] For short-term storage, -20°C is acceptable for up to one month.[2] To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.
Q4: Why is it important to avoid multiple freeze-thaw cycles?
A4: Repeated freeze-thaw cycles can lead to the degradation of the compound. A study on the stability of various compounds in DMSO indicated that while no significant loss was observed after 11 cycles for the tested compounds, it is best practice to aliquot stock solutions to minimize this risk.[3]
Q5: Can I store the this compound stock solution at 4°C?
A5: It is not recommended to store this compound stock solutions in DMSO at 4°C for extended periods. While some compounds may be stable for a short time, long-term storage at this temperature can lead to degradation. For other similar compounds, storage as a powder at 4°C is suggested for up to two years.[2]
Q6: Does the presence of water in DMSO affect the stability of this compound?
A6: Yes, the presence of water in DMSO can significantly impact compound stability. A study on the stability of repository compounds in DMSO found that water is a more significant factor in causing compound loss than oxygen.[3] Therefore, it is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture.
Troubleshooting Guides
Problem 1: I am observing a decrease in the inhibitory activity of my this compound stock solution over time.
-
Possible Cause 1: Improper Storage. The stock solution may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles.
-
Solution: Prepare fresh aliquots from a new vial of powdered this compound, ensuring storage at -80°C. Minimize the number of freeze-thaw cycles for each aliquot.
-
-
Possible Cause 2: Degradation due to moisture. The DMSO used for reconstitution may have contained water, or the stock solution may have been exposed to moisture.
-
Solution: Use high-purity, anhydrous DMSO for reconstitution. When preparing aliquots, work quickly to minimize exposure to air. Consider using a desiccator for storing vials.
-
-
Possible Cause 3: Extended storage beyond recommended duration. The stock solution may have been stored for longer than the recommended period (e.g., over a year at -80°C).
-
Solution: It is advisable to prepare a fresh stock solution from a new batch of the compound.
-
Problem 2: I see precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: Supersaturation. The concentration of the stock solution may be too high, leading to precipitation upon cooling.
-
Solution: Gently warm the vial to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration.
-
-
Possible Cause 2: Compound degradation. The precipitate could be a degradation product.
-
Solution: If redissolving the precipitate does not restore the compound's activity, it is likely degraded. Prepare a fresh stock solution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[2] | |
| In DMSO | -80°C | 6 months to 1 year[1][2] |
| -20°C | Up to 1 month[2] |
Table 2: User-Generated Stability Data for this compound in DMSO
This table is a template for researchers to record their own long-term stability data.
| Storage Condition (°C) | Date Prepared | Concentration (mM) | % Purity (Initial) | % Purity (3 Months) | % Purity (6 Months) | % Purity (1 Year) | Notes |
Experimental Protocols
Protocol 1: Reconstitution of this compound in DMSO
-
Before opening, bring the vial of powdered this compound to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
Dispense the stock solution into single-use aliquots in low-binding tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Method for Assessing Long-Term Stability
This protocol outlines a general procedure to determine the stability of this compound in DMSO over time.
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration. Create multiple aliquots for analysis at different time points. Store these aliquots under the desired conditions (e.g., -20°C and -80°C).
-
Initial Analysis (Time 0): Immediately after preparation, analyze one aliquot to determine the initial purity and concentration. High-performance liquid chromatography (HPLC) coupled with a UV detector is a suitable method.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage condition.
-
Analysis: Analyze the thawed aliquot using the same HPLC method as the initial analysis.
-
Data Evaluation: Compare the peak area and retention time of this compound at each time point to the initial (Time 0) data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Caption: Troubleshooting guide for decreased this compound activity.
References
Technical Support Center: Overcoming Poor Bioavailability of CD73 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of CD73 inhibitors. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability with our novel CD73 inhibitor. What are the likely causes?
A1: Low oral bioavailability of CD73 inhibitors can stem from several factors, broadly categorized as issues related to the compound's intrinsic properties and its interaction with the physiological environment.
-
Poor Physicochemical Properties:
-
Low Solubility: Many small molecule inhibitors are highly crystalline and poorly soluble in aqueous solutions ("brick dust"), preventing their dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
High Polarity: Nucleotide and nucleoside analog inhibitors, particularly those containing phosphonate (B1237965) groups, are often highly polar. This polarity hinders their ability to passively diffuse across the lipid-rich intestinal cell membranes.
-
pH-Dependent Solubility: If the compound's solubility is highly dependent on pH, it may precipitate out of solution as it travels through the varying pH environments of the gastrointestinal tract, reducing the concentration available for absorption.[1][3]
-
-
Low Intestinal Permeability:
-
The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its molecular size, charge, or lack of optimal lipophilicity.
-
It may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after absorption.[4]
-
-
Rapid First-Pass Metabolism:
-
The inhibitor may be extensively metabolized by enzymes in the intestinal wall or the liver (the "first-pass effect") before it can reach systemic circulation.[4]
-
Q2: My nucleotide-based CD73 inhibitor is highly potent in vitro but shows negligible oral bioavailability. Why is this, and what can be done?
A2: This is a common challenge. Nucleotide-based inhibitors often mimic the natural substrate of CD73, adenosine (B11128) monophosphate (AMP), which includes a negatively charged phosphonate group. This phosphonate moiety is crucial for high-potency binding but is also the primary reason for poor oral bioavailability due to its high polarity and inability to easily cross cell membranes.
Strategies to overcome this include:
-
Prodrug Approaches: The negatively charged phosphonate group can be masked with lipophilic moieties that are cleaved by enzymes in the body to release the active drug. This increases membrane permeability.
-
Structural Modifications: As seen with the development of OP-5244, modifying the phosphonate group (e.g., creating a monophosphonate from a bisphosphonate) can reduce the overall polarity and improve oral absorption characteristics.[5]
Q3: We are observing high inter-animal variability in our oral pharmacokinetic (PK) studies. What are the potential causes and solutions?
A3: High variability in preclinical PK studies is a frequent issue, especially with poorly soluble compounds.[1][6]
-
Potential Causes:
-
Formulation Issues: Inconsistent dissolution of the drug from the formulation can lead to erratic absorption.
-
Physiological Differences: Variations in gastric emptying time, intestinal pH, and gut motility among individual animals can significantly impact the absorption of sensitive compounds.[6]
-
Food Effects: The presence or absence of food can dramatically alter the gastrointestinal environment and, consequently, drug absorption.[7]
-
Dosing Inaccuracy: Errors in oral gavage technique can lead to incorrect dosing.
-
-
Troubleshooting and Mitigation Strategies:
-
Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing to minimize food-related variability.
-
Optimize the Formulation: Utilize bioavailability-enhancing formulations like amorphous solid dispersions or nanocrystal suspensions to improve dissolution consistency.
-
Increase Sample Size: A larger number of animals per group can help to provide a more reliable mean pharmacokinetic profile.
-
Refine Dosing Technique: Ensure proper training and consistency in oral gavage procedures.
-
Q4: Our formulation strategy improved the inhibitor's solubility in vitro, but we still see poor in vivo exposure. What should we investigate next?
A4: This scenario suggests that solubility may not be the only limiting factor. The next steps should focus on permeability and metabolic stability.
-
Assess Intestinal Permeability: An in vitro Caco-2 permeability assay can determine if the compound can effectively cross the intestinal epithelium. This assay can also indicate if the compound is a substrate for efflux pumps like P-glycoprotein.
-
Evaluate Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can determine the compound's susceptibility to first-pass metabolism. If metabolic instability is identified, medicinal chemistry efforts may be needed to modify the molecule at the sites of metabolism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Cmax and AUC after oral dosing | Poor solubility, low permeability, rapid first-pass metabolism. | 1. Characterize in vitro solubility and permeability (e.g., Caco-2 assay).2. Evaluate metabolic stability in liver microsomes.3. Test bioavailability-enhancing formulations (e.g., amorphous solid dispersions, nanocrystals).[8][9] |
| High variability in plasma concentrations | Inconsistent dissolution, food effects, physiological differences between animals. | 1. Standardize feeding protocols (e.g., overnight fasting).[7]2. Improve formulation homogeneity and dissolution.3. Increase the number of animals per study group.[6] |
| Good in vitro permeability but low in vivo bioavailability | High first-pass metabolism in the liver or gut wall. | 1. Conduct in vitro metabolism studies to identify major metabolites.2. Consider structural modifications to block metabolic "hotspots."3. Investigate if a prodrug approach could bypass first-pass metabolism. |
| Compound precipitates in the dosing vehicle | The concentration exceeds the solubility in the chosen vehicle; pH sensitivity. | 1. Screen a panel of pharmaceutically acceptable vehicles and co-solvents.2. Consider preparing a micronized suspension or a nanocrystal formulation.3. If pH-dependent, use a buffered formulation.[10] |
| Oral bioavailability is greater than 100% | Non-linear clearance (saturation of metabolic enzymes at the oral dose), analytical error, or incorrect dose administration. | 1. Verify the accuracy of the bioanalytical method and dose preparations.2. Conduct dose-ranging studies to assess for dose-dependent pharmacokinetics.[11] |
Quantitative Data Summary
The following table summarizes publicly available pharmacokinetic data for selected CD73 inhibitors. This data can serve as a benchmark for your own experimental results.
| Compound | Species | Dose (mg/kg, p.o.) | Cmax (µM) | AUC (µM*h) | Oral Bioavailability (F%) | Reference |
| OP-5244 | Rat | 10 | 0.82 | 1.96 | 1.8% | [5][12] |
| Dog | 10 | 1.25 | 1.75 | 11.3% | [5][12] | |
| Cynomolgus Monkey | 10 | 1.72 | 14.2 | 3.7% | [5][12] | |
| AB680 | N/A | N/A | N/A | N/A | Developed for intravenous administration due to low oral bioavailability.[13] | [13] |
| Compound 12f (Non-nucleoside) | Mouse | 50 | 1.45 | 5.23 | 21.4% | [14] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a CD73 inhibitor and determine if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21-24 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm the tightness of the junctions.
-
-
Permeability Assessment:
-
Prepare a dosing solution of the CD73 inhibitor in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES buffer, pH 7.4).
-
To measure apical-to-basolateral (A-B) permeability (absorptive direction), add the dosing solution to the apical (upper) compartment of the Transwell insert.
-
To measure basolateral-to-apical (B-A) permeability (efflux direction), add the dosing solution to the basolateral (lower) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Efflux Transporter Assessment (Optional):
-
To determine if the compound is a substrate for P-gp or other efflux transporters, repeat the permeability assessment in the presence of a known inhibitor of the transporter (e.g., verapamil (B1683045) for P-gp).
-
-
Sample Analysis:
-
Quantify the concentration of the CD73 inhibitor in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the A-B and B-A directions.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests that the compound is subject to active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of a CD73 inhibitor following oral and intravenous administration.
Methodology:
-
Animal Acclimatization:
-
Acclimate male C57BL/6 or BALB/c mice to the facility for at least 3 days prior to the study.
-
-
Fasting:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water. This helps to reduce variability caused by food effects.
-
-
Dosing:
-
Oral (PO) Group (n=3-5 mice): Administer the CD73 inhibitor formulation at the desired dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV) Group (n=3-5 mice): Administer a solution of the CD73 inhibitor at a lower dose (e.g., 1 mg/kg) via the tail vein to determine the pharmacokinetic profile without the absorption phase.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Samples can be collected via the saphenous vein or tail vein.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentration of the CD73 inhibitor in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.
-
Visualizations
Caption: The CD73-adenosinergic signaling pathway in the tumor microenvironment.
References
- 1. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modulation of oral bioavailability of anticancer drugs: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Non-Nucleoside Inhibitors Interacting with Dizinc Ions of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CD73-IN-1 Efficacy: A Comparative Guide with Genetic Knockouts
For researchers, scientists, and drug development professionals, establishing the specificity and efficacy of a pharmacological inhibitor is paramount. This guide provides a framework for validating the efficacy of CD73-IN-1, a small molecule inhibitor of the ecto-5'-nucleotidase CD73, by comparing its effects to those of genetic CD73 knockout. While direct comparative studies for "this compound" are not extensively available in the public domain, this document outlines the established methodologies and expected outcomes based on research with other CD73 inhibitors and knockout models.
CD73 plays a crucial role in the tumor microenvironment by generating immunosuppressive adenosine (B11128), which hinders anti-tumor immune responses.[1][2] Both pharmacological inhibition and genetic deletion of CD73 have been shown to enhance anti-tumor immunity and impede tumor progression, making genetic knockout the gold standard for validating the on-target effects of inhibitors like this compound.[3][4]
The CD73-Adenosine Signaling Pathway
The canonical pathway of adenosine production in the tumor microenvironment involves the sequential enzymatic activity of CD39 and CD73. Extracellular ATP, released from stressed or dying cells, is converted to AMP by CD39. Subsequently, CD73 hydrolyzes AMP into adenosine, which then binds to A2A and A2B receptors on immune cells, leading to immunosuppression.[1][5]
Quantitative Comparison of CD73 Inhibition vs. Genetic Knockout
The primary goal of a validation study is to demonstrate that the phenotypic effects of this compound are comparable to those observed in a CD73 knockout model. This comparison should be quantitative, focusing on key metrics of tumor growth and immune response.
| Parameter | This compound Treatment | CD73 Genetic Knockout | Expected Outcome |
| Tumor Growth | Inhibition of tumor growth in wild-type mice. | Reduced tumor growth compared to wild-type mice.[4] | Similar levels of tumor growth inhibition. |
| Metastasis | Reduction in metastatic nodules. | Decreased experimental lung metastases. | Comparable reduction in metastatic burden. |
| Immune Cell Infiltration | Increased infiltration of CD8+ T cells into the tumor. | Enhanced infiltration of CD8+ T cells.[4] | Similar increases in cytotoxic T cell numbers. |
| Adenosine Production | Decreased adenosine levels in the tumor microenvironment. | Significantly reduced adenosine production. | This compound should lower adenosine to levels seen in knockout models. |
| Cytokine Profile | Increased IFN-γ and other pro-inflammatory cytokines. | Elevated pro-inflammatory cytokine levels. | A similar shift towards a pro-inflammatory cytokine milieu. |
Table 1: Comparison of Expected Outcomes for this compound and CD73 Genetic Knockout.
Experimental Workflow for Validation
A robust experimental workflow is crucial for a direct and reliable comparison. This typically involves both in vitro and in vivo assays.
Detailed Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Activity Assay
Principle: This assay measures the amount of phosphate (B84403) released from the hydrolysis of AMP by CD73. The reduction in phosphate production in the presence of this compound is compared to the baseline activity in wild-type and CD73 knockout cells.
Materials:
-
Wild-type and CD73 knockout cancer cells
-
This compound
-
AMP solution
-
Malachite green phosphate detection kit
-
96-well microplate
-
Plate reader
Procedure:
-
Seed wild-type and CD73 knockout cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wild-type cells. Include vehicle control for both wild-type and knockout cells.
-
Initiate the reaction by adding AMP to all wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of phosphate produced using a malachite green assay according to the manufacturer's instructions.
-
Calculate the IC50 of this compound and compare the maximal inhibition to the phosphate levels in the CD73 knockout cells.
Protocol 2: In Vivo Tumor Growth Study
Principle: This study compares the effect of this compound on tumor growth in wild-type mice to the tumor growth in CD73 knockout mice.
Materials:
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)
-
Wild-type and CD73 knockout mice (e.g., C57BL/6 background)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of both wild-type and CD73 knockout mice.
-
Once tumors are palpable, randomize the wild-type mice into two groups: vehicle control and this compound treatment.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunophenotyping).
-
Compare tumor growth curves between the vehicle-treated wild-type, this compound-treated wild-type, and untreated CD73 knockout groups.
Protocol 3: CRISPR/Cas9-Mediated Generation of CD73 Knockout Cells
Principle: The CRISPR/Cas9 system is used to create a permanent and specific disruption of the NT5E gene (encoding CD73) in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting NT5E
-
Non-targeting gRNA control vector
-
Transfection reagent
-
Puromycin or other selection agent
-
Anti-CD73 antibody for flow cytometry or Western blotting
Procedure:
-
Design and clone a gRNA sequence targeting an early exon of the NT5E gene into a lentiviral vector.
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce the target cancer cell line with the lentivirus.
-
Select for successfully transduced cells using the appropriate selection agent (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and validate the knockout of CD73 at the protein level by Western blot and/or flow cytometry.
-
Confirm the genetic disruption by sequencing the targeted genomic region.
By following these protocols and frameworks, researchers can rigorously validate the on-target efficacy of this compound and objectively compare its performance to the gold standard of genetic knockout. This comprehensive approach is essential for the confident advancement of novel therapeutic agents targeting the CD73-adenosine axis.
References
- 1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinical Significance of CD73 in Cancer | MDPI [mdpi.com]
- 3. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to Small Molecule CD73 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in immune evasion by producing immunosuppressive adenosine. The development of small molecule inhibitors targeting CD73 is a rapidly advancing field in cancer immunotherapy. This guide provides an objective comparison of CD73-IN-1 and other notable small molecule CD73 inhibitors, supported by available experimental data to aid researchers in selecting the appropriate tools for their studies.
Overview of this compound
Comparative Analysis of Leading Small Molecule CD73 Inhibitors
To provide a valuable comparative landscape, this guide focuses on several well-characterized small molecule CD73 inhibitors for which experimental data have been published. These include AB680 (Quemliclustat), LY3475070, and ORIC-533, among others.
Table 1: In Vitro Potency of Small Molecule CD73 Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Ki | Cell Line/System | Reference |
| This compound | Human CD73 | - | Not Available | Not Available | - | WO 2017153952 A1 |
| AB680 (Quemliclustat) | Human CD73 | Biochemical | <0.1 nM | 4.9 pM | Soluble human CD73 | Arcus Biosciences |
| Human CD73 | Cellular | 0.14 nM | - | H1528 cells | ORIC Pharmaceuticals | |
| Mouse CD73 | Cellular | 1.0 nM | - | EMT6 cells | ORIC Pharmaceuticals | |
| LY3475070 | Human CD73 | - | 28 nM | - | - | - |
| ORIC-533 | Human CD73 | Biochemical | <0.1 nM | - | - | ORIC Pharmaceuticals |
| CD73-IN-14 | Human CD73 | - | 0.17 nM | - | - | InvivoChem |
| A-001421 | Human CD73 | - | 40 pM | - | - | Arcus Biosciences |
| Mouse CD73 | - | 1 nM | - | - | Arcus Biosciences | |
| Human CD4+ T cells | Cellular | 6 pM | - | DC/T cell MLR | Arcus Biosciences | |
| Human CD8+ T cells | Cellular | 5 pM | - | DC/T cell MLR | Arcus Biosciences |
Table 2: In Vivo Efficacy of Selected Small Molecule CD73 Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| CD73-IN-14 | C57BL/6 Mice | EG7 lymphoma | 10, 25, 50 mg/kg, p.o., twice daily for 20 days | Dose-dependent increase in tumor-infiltrating CD8+ cells and reduction in tumor volume. | InvivoChem |
| A-001421 | Mice | - | - | Combination with an anti-PD-1 antibody resulted in significant inhibition of tumor growth. | Arcus Biosciences |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of CD73 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
In Vitro CD73 Inhibition Assay (Malachite Green Assay)
This colorimetric assay is commonly used to measure the inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.
-
Principle: The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is proportional to the amount of phosphate produced, which reflects CD73 activity.
-
Materials:
-
Recombinant human CD73 protein
-
Adenosine 5'-monophosphate (AMP) sodium salt
-
Tris buffer (pH 7.5)
-
Magnesium chloride (MgCl2)
-
Test inhibitors (e.g., this compound) and a known inhibitor as a positive control (e.g., APCP)
-
Malachite Green reagent
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a reaction buffer containing Tris and MgCl2.
-
Add recombinant CD73 to the wells of the microplate.
-
Add serial dilutions of the test inhibitor to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate for a specific time (e.g., 20-60 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Tumor Model Efficacy Study
Syngeneic mouse models are essential for evaluating the efficacy of immunomodulatory agents like CD73 inhibitors.
-
Principle: The inhibitor's ability to control tumor growth is assessed in immunocompetent mice bearing a syngeneic tumor, allowing for the evaluation of the anti-tumor immune response.
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, or EMT6 breast cancer)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Flow cytometry reagents for immune cell analysis
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, inhibitor monotherapy, combination therapy).
-
Administer the test inhibitor according to the desired dosing schedule and route.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, or at specified time points, tumors and spleens can be harvested.
-
Tumors can be dissociated to single-cell suspensions for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry, focusing on CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.
-
Compare tumor growth curves and immune cell populations between treatment groups to assess efficacy.
-
Conclusion
While this compound is commercially available as a CD73 inhibitor, the lack of publicly accessible, peer-reviewed performance data makes direct comparison challenging. For researchers seeking well-characterized small molecule inhibitors of CD73, compounds such as AB680 (Quemliclustat), LY3475070, and ORIC-533 offer a more established profile with available data on their potent in vitro and, for some, in vivo activities. The selection of an appropriate inhibitor will depend on the specific experimental needs, including the target species (human vs. mouse), the desired potency, and the intended application (in vitro vs. in vivo). It is recommended that researchers carefully review the available literature and, if necessary, perform their own validation experiments to ensure the suitability of any inhibitor for their research goals.
References
A Head-to-Head Preclinical Comparison: CD73-IN-1 Versus AB680
In the landscape of cancer immunotherapy, the inhibition of the CD73-adenosine axis has emerged as a promising strategy to counteract tumor-induced immunosuppression. This guide provides a detailed preclinical comparison of two small molecule CD73 inhibitors: CD73-IN-1 and AB680 (Quemliclustat), offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Extracellular adenosine (B11128), produced in the tumor microenvironment (TME) via the enzymatic activity of CD39 and CD73, potently suppresses the anti-tumor functions of immune cells, particularly T cells and Natural Killer (NK) cells. By inhibiting CD73, the final enzyme in the adenosine production cascade, these small molecules aim to restore immune surveillance and enhance anti-tumor immunity.
Biochemical and In Vitro Performance
A critical determinant of a drug's potential is its potency in inhibiting its target. Preclinical data reveals a significant difference in the in vitro inhibitory activity of AB680 and the publicly available information for this compound.
| Parameter | This compound | AB680 (Quemliclustat) |
| Target | CD73 | CD73 |
| Inhibitor Type | Small Molecule | Small Molecule, Reversible, Competitive |
| In Vitro Potency | Data not publicly available | Kᵢ: 5 pM[1][2] IC₅₀: < 0.01 nM (on human CD8+ T-cells)[3][4] |
| Cell-Based Activity | Used at 10 µM in in vitro co-culture to assess impact on ATP and AMP levels in the presence of oxaliplatin.[5] | Potently inhibited the enzymatic activity of CD73 on human and mouse CD8+ T cells in a dose-dependent manner.[6] |
In Vivo Efficacy in Preclinical Models
| Animal Model | Treatment | Key Findings |
| This compound | ||
| Data not publicly available | ||
| AB680 (Quemliclustat) | ||
| B16F10 melanoma | Monotherapy and in combination with anti-PD-1 | - AB680 monotherapy inhibited tumor growth.[5] - Combination with anti-PD-1 resulted in further reduced tumor growth.[5] - Increased intratumoral effector T cells (CD4+ and CD8+) and decreased immune suppressor cells (Tregs and MDSCs).[5] |
| Pancreatic Ductal Adenocarcinoma (PDA) | In combination with Radiofrequency Ablation (RFA) | - Combination therapy promoted sustained tumor growth inhibition.[7] - Decreased tumor cell proliferation and increased necrosis and anti-tumor immunity.[7] |
Pharmacokinetic and Pharmacodynamic Profile
A favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile is crucial for clinical translation. AB680 has been characterized by its desirable PK properties in preclinical species. Specific PK/PD data for this compound is not publicly available.
| Parameter | This compound | AB680 (Quemliclustat) |
| Pharmacokinetics | Data not publicly available | - Low plasma clearance and long half-life in preclinical species.[1][2][3][6] - Projected human half-life of 4-14 days, suitable for intravenous dosing.[3][4] |
| Pharmacodynamics | Data not publicly available | - In vivo inhibition of CD73 in the TME.[6] - Correlated with decreased tumor burden and increased CD8+ T-cell infiltration.[8] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: The CD73-adenosine signaling pathway and the inhibitory action of CD73 inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of CD73 inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific protocols for this compound are not publicly detailed, the following represents a general methodology for key experiments in the evaluation of CD73 inhibitors, based on published studies with agents like AB680.
In Vitro CD73 Enzymatic Activity Assay
-
Principle: To measure the inhibitor's ability to block the conversion of AMP to adenosine by recombinant or cell-surface CD73.
-
Methodology:
-
Recombinant human or mouse CD73 enzyme or cells expressing CD73 are incubated with the inhibitor (e.g., AB680) at various concentrations.
-
The substrate, adenosine monophosphate (AMP), is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of produced adenosine or inorganic phosphate (B84403) is quantified using methods like high-performance liquid chromatography (HPLC) or a malachite green assay.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
T-Cell Proliferation and Function Assays
-
Principle: To assess the ability of the CD73 inhibitor to reverse adenosine-mediated suppression of T-cell function.
-
Methodology:
-
Human or mouse T cells are isolated and activated using anti-CD3/CD28 antibodies or in a mixed lymphocyte reaction (MLR).
-
The activated T cells are cultured in the presence of AMP to generate adenosine, with or without the CD73 inhibitor (e.g., AB680).
-
T-cell proliferation is measured by assays such as CFSE dilution or ³H-thymidine incorporation.
-
Cytokine production (e.g., IFN-γ, IL-2) in the culture supernatant is quantified by ELISA or flow cytometry.
-
In Vivo Syngeneic Mouse Tumor Models
-
Principle: To evaluate the anti-tumor efficacy of the CD73 inhibitor as a monotherapy or in combination with other immunotherapies.
-
Methodology:
-
Syngeneic tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma) are implanted subcutaneously into immunocompetent mice.
-
Once tumors are established, mice are treated with the CD73 inhibitor (e.g., AB680) via an appropriate route of administration (e.g., intravenous, oral) and schedule.
-
Tumor growth is monitored regularly by caliper measurements.
-
At the end of the study, tumors and spleens are harvested for pharmacodynamic analysis, including flow cytometry to characterize immune cell populations within the TME.
-
Conclusion
Based on the available preclinical data, AB680 (Quemliclustat) emerges as a highly potent and well-characterized small molecule inhibitor of CD73. Its sub-nanomolar in vitro potency, demonstrated in vivo efficacy in multiple tumor models, and favorable pharmacokinetic profile provide a strong rationale for its clinical development.
In contrast, while this compound is identified as a commercially available CD73 inhibitor, there is a significant lack of publicly accessible, detailed preclinical data to enable a direct and comprehensive comparison with AB680. The limited information suggests its utility as a research tool, but its potential as a therapeutic candidate remains to be substantiated by further studies. For researchers and drug developers, AB680 represents a benchmark for a clinically advanced small molecule CD73 inhibitor, with a wealth of preclinical evidence supporting its mechanism of action and anti-tumor activity. Further investigation and data disclosure for this compound are necessary to fully assess its preclinical profile and potential.
References
- 1. CD73/PD-1 dual targeting drug-Fc conjugate - Cidara Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD73-IN-14 | CD73 | 2407356-67-4 | Invivochem [invivochem.com]
Unlocking Synergistic Potential: A Comparative Guide to Combining CD73-IN-1 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the ecto-5'-nucleotidase CD73 has emerged as a promising strategy in cancer immunotherapy. By blocking the production of immunosuppressive adenosine (B11128) in the tumor microenvironment, CD73 inhibitors can reinvigorate anti-tumor immune responses. This guide provides a comprehensive assessment of the synergistic effects of a representative CD73 inhibitor, CD73-IN-1, with conventional chemotherapy. We present a comparative analysis with alternative strategies targeting the adenosine pathway, supported by experimental data and detailed protocols to aid in the design and evaluation of combination therapies.
The Rationale for Combination: Overcoming Chemo-Induced Immunosuppression
Chemotherapy, while a cornerstone of cancer treatment, can induce a complex immunological response. The release of ATP from dying tumor cells can act as a "danger signal," promoting immunogenic cell death. However, this ATP is rapidly converted to immunosuppressive adenosine by the ectonucleotidases CD39 and CD73, which are often upregulated in the tumor microenvironment. This surge in adenosine dampens the efficacy of the anti-tumor immune response.
CD73 inhibitors, such as this compound, block the final step of this conversion, preventing the accumulation of adenosine and thereby sustaining an immune-supportive environment. This mechanism provides a strong rationale for combining CD73 inhibitors with chemotherapy to not only directly target tumor cells but also to potentiate the immune system's ability to eliminate remaining cancer cells.
Performance Data: this compound and Alternatives in Combination with Chemotherapy
The following tables summarize key quantitative data from preclinical and clinical studies assessing the synergy of CD73 inhibitors and other adenosine pathway-targeting agents with chemotherapy.
Table 1: Preclinical Synergy of Small Molecule CD73 Inhibitors with Chemotherapy
| CD73 Inhibitor | Cancer Model | Chemotherapy Agent(s) | Key Findings | Synergy Metric |
| Compound 8 (unspecified structure) | In vivo models | Oxaliplatin, Doxorubicin, or Docetaxel | Effective suppression of tumor growth in combination therapy[1]. | Not specified |
| AB680 (Quemliclustat) | Pancreatic Cancer (preclinical) | Gemcitabine (B846) + nab-paclitaxel | Being evaluated in a Phase 1/1b study in combination with chemotherapy and an anti-PD-1 antibody[2]. | Not specified |
| CD73 siRNA | MDA-MB-231 Breast Cancer Cells | Paclitaxel | Significantly reduced cell viability, lowering paclitaxel's IC50 from 14.73 µg/mL to 8.471 µg/mL. Increased apoptosis rates and inhibited cell migration[3]. | IC50 reduction, Increased Apoptosis |
Table 2: Preclinical and Clinical Synergy of Anti-CD73 Monoclonal Antibodies with Chemotherapy
| Anti-CD73 Antibody | Cancer Model | Chemotherapy Agent(s) | Key Findings | Synergy Metric |
| Oleclumab | Pancreatic Ductal Adenocarcinoma (Phase 1b/II) | Gemcitabine + nab-paclitaxel or mFOLFOX | Recommended Phase II dose of 3,000 mg determined. Objective response rate in the expansion cohort with GnP was evaluated[4][5]. | Objective Response Rate (ORR) |
| Oleclumab | Orthotopic Pancreatic Cancer Model | Gemcitabine | Enhanced efficacy of gemcitabine treatment[6]. | Not specified |
| Anti-CD73 Monoclonal Antibody | Syngeneic Mouse Models | Not specified | Inhibited tumor growth and increased anti-tumor immune activation in combination with chemotherapy[6]. | Not specified |
Table 3: Preclinical Synergy of A2A Receptor Antagonists with Chemotherapy
| A2A Receptor Antagonist | Cancer Model | Chemotherapy Agent(s) | Key Findings | Synergy Metric |
| AB-928 | AT-3-OVA-bearing mice | Doxorubicin or Oxaliplatin | Significant reduction in tumor growth rate compared to chemotherapy alone[7]. | Tumor Growth Inhibition |
| A2AR Antagonists (general) | Triple-Negative Breast Cancer (preclinical) | Doxorubicin | Reversed resistance to chemotherapy-induced immunotherapy[8]. | Tumor Rejection |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the CD73-adenosine signaling pathway and a typical workflow for assessing synergy.
References
- 1. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arcusbio.com [arcusbio.com]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Validating the On-Target Efficacy of CD73-IN-1: A Comparative Guide for Researchers
For researchers and drug development professionals, validating the on-target effects of a novel inhibitor is a critical step in the preclinical development pipeline. This guide provides a comparative analysis of CD73-IN-1, a small molecule inhibitor of the ecto-5'-nucleotidase (CD73), with other known CD73 inhibitors, AB680 (Quemliclustat) and Oleclumab (MEDI9447). The information presented herein, including quantitative data and detailed experimental protocols, is intended to serve as a valuable resource for scientists working on novel cancer immunotherapies.
CD73 is a key enzyme in the adenosine (B11128) signaling pathway, which plays a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment that is hostile to anti-tumor immune responses.[1] Inhibition of CD73 is therefore a promising strategy to enhance the efficacy of cancer immunotherapies.[2][3]
Comparative Analysis of CD73 Inhibitors
To objectively assess the on-target effects of this compound, its performance is compared against two other well-characterized CD73 inhibitors: AB680, a potent small molecule inhibitor, and Oleclumab, a monoclonal antibody. The following tables summarize the available quantitative data for these compounds.
Biochemical Activity
| Inhibitor | Type | Target | Potency (IC50) | Binding Affinity (Ki) | Reference |
| This compound (as CD73-IN-5) | Small Molecule | Human CD73 | 19 nM | Not Reported | [4] |
| AB680 (Quemliclustat) | Small Molecule | Human CD73 | 0.043 nM | 5 pM | [5] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Human CD73 | Not Reported | Not Reported | [6] |
Cellular Activity
| Inhibitor | Cell Type | Assay | Potency | Reference |
| This compound | Not Reported | Not Reported | Not Reported | |
| AB680 (Quemliclustat) | Human CD8+ T cells | CD73 Activity | IC50 = 0.008 nM | [5] |
| Mouse CD8+ T cells | CD73 Activity | IC50 = 0.66 nM | [5] | |
| Human PBMCs | CD73 Activity | IC50 = 0.011 nM | [5] | |
| Oleclumab (MEDI9447) | Immobilized CD73 | Binding | EC50 = 3.27 ng/mL | [6] |
| Tumor Biopsies | Enzymatic Activity | Decreased activity |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the underlying biology and the process of inhibitor validation, the following diagrams illustrate the CD73 signaling pathway and a typical experimental workflow.
Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine and the point of inhibition by this compound.
Caption: A generalized experimental workflow for validating the on-target effects of a CD73 inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key experiments used to assess the on-target effects of CD73 inhibitors.
Protocol 1: CD73 Enzymatic Activity Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (B84403) released from the enzymatic conversion of AMP to adenosine by CD73.
Materials:
-
Recombinant human CD73 enzyme
-
This compound, AB680, or Oleclumab
-
AMP (substrate)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and CaCl2.
-
Add 10 µL of varying concentrations of the inhibitor (this compound, AB680, or Oleclumab) to the wells of a 96-well plate.
-
Add 20 µL of recombinant human CD73 enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of AMP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Assay of AMP to Adenosine Conversion
This assay measures the ability of a CD73 inhibitor to block the conversion of AMP to adenosine in a cellular context.
Materials:
-
Cancer cell line with high CD73 expression (e.g., MDA-MB-231)
-
This compound, AB680, or Oleclumab
-
AMP
-
Adenosine detection kit (e.g., HPLC-based or fluorescent)
-
Cell culture reagents
-
96-well cell culture plate
Procedure:
-
Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor (this compound, AB680, or Oleclumab) for 1 hour.
-
Add AMP to the cell culture medium to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 4 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of adenosine in the supernatant using a suitable detection method (e.g., HPLC).
-
Calculate the percentage of inhibition of adenosine production for each inhibitor concentration and determine the IC50 value.
This guide provides a foundational framework for the validation and comparison of CD73 inhibitors. The presented data and protocols can be adapted and expanded upon to suit the specific needs of individual research projects. As the field of cancer immunotherapy continues to evolve, rigorous preclinical validation of novel therapeutic agents like this compound will be paramount to their successful clinical translation.
References
- 1. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
Cross-Validation of CD73 Inhibition: A Comparative Guide to CD73-IN-1 and Alternatives in Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the investigational CD73 inhibitor, CD73-IN-1, against other leading alternatives. It includes supporting experimental data from various cancer cell lines to aid in the selection of the most suitable compound for research and development.
The ecto-5'-nucleotidase, CD73, is a critical enzyme in the adenosine (B11128) signaling pathway, playing a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment that dampens the anti-tumor immune response. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This guide focuses on the cross-validation of the effects of CD73 inhibitors in different cell lines, with a particular focus on the research compound this compound and its more extensively characterized counterparts, the small molecule AB680 (Quemliclustat) and the monoclonal antibody Oleclumab (MEDI9447).
The CD73-Adenosine Signaling Pathway and Inhibitor Action
The generation of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. Adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions. CD73 inhibitors block this pathway at a crucial step, preventing the production of adenosine and thereby restoring immune cell activity against cancer cells.
Comparative Efficacy of CD73 Inhibitors Across Cell Lines
While "this compound" is available from suppliers for research purposes, there is a lack of publicly available quantitative data, such as IC50 values, across a panel of cancer cell lines.[1] In contrast, significant preclinical and clinical data exist for other CD73 inhibitors. This section presents a comparative summary of the inhibitory activities of selected compounds.
Table 1: In Vitro Efficacy of CD73 Inhibitors
| Inhibitor | Type | Target | Cell Line/Context | IC50 (nM) |
| AB680 (Quemliclustat) | Small Molecule | Human CD73 | Soluble hCD73 | 0.043 |
| Human CD73 | CHO cells | 0.070 | ||
| Human CD73 | Human CD8+ T Cells | 0.008 | ||
| Mouse CD73 | Mouse CD8+ T Cells | 0.66 | ||
| Human CD73 | Human PBMCs | 0.011 | ||
| Oleclumab (MEDI9447) | Monoclonal Antibody | Human CD73 | A431 cells (EC50) | ~0.022 (3.27 ng/mL) |
| This compound | Small Molecule | CD73 | Data not publicly available | - |
| CD73-IN-5 | Small Molecule | CD73 | Not specified | 19 |
| CD73-IN-14 | Small Molecule | CD73 | Not specified | 0.17 |
| CD73-IN-15 | Small Molecule | CD73 | Not specified | 60 |
Data for AB680 and Oleclumab are compiled from publicly available sources.[2][3] Data for other "CD73-IN-X" compounds are from supplier datasheets and may not be from peer-reviewed studies.[4][5]
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of CD73 inhibitors.
Experimental Workflow for Inhibitor Validation
A typical workflow for validating a CD73 inhibitor involves a series of in vitro assays to determine its enzymatic inhibition, effects on cell viability, and its ability to rescue immune cell function.
Protocol 1: CD73 Enzymatic Activity Assay (Malachite Green)
This colorimetric assay quantifies the inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.
Materials:
-
96-well clear flat-bottom plates
-
CD73-expressing cells or recombinant human CD73
-
AMP (substrate)
-
CD73 inhibitor (e.g., this compound, AB680)
-
Malachite Green reagent
-
Phosphate standard solution
-
Assay buffer (e.g., Tris buffer, pH 7.4)
Procedure:
-
Cell Seeding: Seed CD73-expressing cells in a 96-well plate and allow them to adhere overnight. For a cell-free assay, use recombinant CD73.
-
Inhibitor Treatment: Add varying concentrations of the CD73 inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add AMP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction & Color Development: Stop the reaction and add the Malachite Green reagent according to the manufacturer's instructions. This reagent will form a colored complex with the phosphate released.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve to determine the concentration of phosphate produced in each well. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a CD73 inhibitor.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
CD73 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CD73 inhibitor. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percent viability against the inhibitor concentration to determine the IC50 value.
Conclusion
The inhibition of the CD73-adenosine pathway is a promising avenue for cancer immunotherapy. While a variety of CD73 inhibitors are under investigation, their efficacy can vary across different cancer types. The data presented in this guide highlight the potent activity of the small molecule AB680 and the antibody Oleclumab. For the research compound this compound and its numbered analogs, more comprehensive public data on their performance in diverse cancer cell lines is needed for a thorough comparative assessment. The provided experimental protocols offer a standardized framework for researchers to conduct their own cross-validation studies, contributing to the growing body of knowledge on CD73 inhibition and facilitating the development of more effective cancer therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
Evaluating CD73-IN-1's Efficacy Across Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CD73-IN-1's performance against other CD73 inhibitors, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in a clear, comparative format to inform your research and development efforts.
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the tumor microenvironment that contributes to immune suppression. It catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to adenosine, a molecule that dampens the activity of anti-tumor immune cells. Consequently, inhibiting CD73 has emerged as a promising strategy in cancer immunotherapy. This guide focuses on the evaluation of this compound, a small molecule inhibitor of CD73, and compares its efficacy with other known inhibitors across a panel of cancer cell lines. For the purpose of this guide, we will use the well-characterized and potent small molecule inhibitor AB680 (quemliclustat) as a surrogate for the commercially available this compound, given the extensive published preclinical data for AB680. We will compare its performance against Oleclumab (MEDI9447), a monoclonal antibody targeting CD73, to provide a comparison across different therapeutic modalities.
The CD73-Adenosine Signaling Pathway
The enzymatic activity of CD39 and CD73 on the cell surface leads to the production of extracellular adenosine from ATP. This adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, triggering downstream signaling that suppresses their anti-tumor functions. CD73 inhibitors block this pathway, thereby reducing immunosuppressive adenosine levels and restoring immune cell activity against cancer cells.
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Comparative In Vitro Efficacy of CD73 Inhibitors
The following table summarizes the in vitro efficacy of this compound (represented by AB680) and the monoclonal antibody Oleclumab. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of their inhibitory activities.
| Inhibitor | Type | Target | Assay Type | Cell Line/System | IC50 / Ki |
| This compound (AB680) | Small Molecule | Human CD73 | Enzymatic Activity | Soluble Enzyme | 4.9 pM (Ki)[1][2] |
| Human CD73 | Enzymatic Activity | CHO cells | 0.070 nM (IC50)[1] | ||
| Human CD73 | Enzymatic Activity | Human CD8+ T Cells | 0.008 nM (IC50)[1] | ||
| Human CD73 | Enzymatic Activity | Human PBMCs | 0.011 nM (IC50)[1] | ||
| Oleclumab (MEDI9447) | Monoclonal Antibody | Human CD73 | Binding Affinity | Recombinant Human CD73 | 3.27 ng/mL (EC50)[3] |
| CD73 | Cell-based | A431 cells | Binding demonstrated by Flow Cytometry[3] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. EC50 (half-maximal effective concentration) for binding assays indicates the concentration at which 50% of the maximal binding is observed. A lower value indicates higher potency. Data for direct anti-proliferative effects on a panel of cancer cell lines is limited as the primary mechanism of action is immunomodulatory.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CD73 inhibitors. Below are protocols for key experiments cited in this guide.
CD73 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of CD73 by measuring the conversion of AMP to adenosine.
Principle: The production of phosphate (B84403) from the hydrolysis of AMP by CD73 is measured using a malachite green-based assay, which forms a colored complex with free phosphate.
Materials:
-
Recombinant human CD73 enzyme or CD73-expressing cells
-
Adenosine monophosphate (AMP) substrate
-
CD73 inhibitor (e.g., this compound)
-
Malachite green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction buffer containing a known concentration of recombinant CD73 or CD73-expressing cells.
-
Add serial dilutions of the CD73 inhibitor to the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
T-Cell Proliferation Assay
This assay assesses the ability of a CD73 inhibitor to reverse adenosine-mediated suppression of T-cell proliferation.
Principle: T-cell proliferation is measured by the dilution of a fluorescent dye (e.g., CFSE) as the cells divide. In the presence of AMP, CD73 on cells will produce adenosine, suppressing T-cell proliferation. A CD73 inhibitor is expected to restore proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
AMP
-
CD73 inhibitor (e.g., this compound)
-
Flow cytometer
Procedure:
-
Label PBMCs or T-cells with CFSE dye.
-
Culture the labeled cells in the presence of T-cell activation stimuli.
-
Add AMP to the culture medium to induce adenosine production and immune suppression.
-
Add serial dilutions of the CD73 inhibitor to the cell cultures.
-
Incubate the cells for a period of time to allow for proliferation (e.g., 3-5 days).
-
Acquire the cells on a flow cytometer and analyze the CFSE fluorescence intensity.
-
The percentage of proliferating cells is determined by the decrease in CFSE fluorescence.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel CD73 inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of a CD73 inhibitor.
Conclusion
This guide provides a comparative overview of this compound, represented by the potent small molecule inhibitor AB680, against the monoclonal antibody Oleclumab. The presented data highlights the high in vitro potency of AB680 in inhibiting the enzymatic activity of CD73. While direct comparative data on the anti-proliferative effects across a wide range of cancer cell lines is an area for further investigation, the primary mechanism of these inhibitors lies in their ability to reverse adenosine-mediated immune suppression. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers and drug developers working to advance novel cancer immunotherapies targeting the CD73 pathway.
References
Navigating the Landscape of CD73 Inhibition: A Guide to Reproducibility and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of findings related to CD73 inhibitors, addressing the critical issue of reproducibility across laboratory settings. While direct comparative data for a specific molecule designated "CD73-IN-1" is not publicly available, this guide provides a framework for evaluating any CD73 inhibitor by examining the broader challenges and variabilities observed in the field. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to empower informed decisions in research and development.
The ecto-5'-nucleotidase (CD73) has emerged as a compelling target in immuno-oncology. By catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 plays a pivotal role in creating a tumor microenvironment that shields cancer cells from immune attack. Consequently, the development of CD73 inhibitors is a highly active area of research. However, as with any rapidly evolving field, ensuring the reproducibility and comparability of findings is paramount.
This guide delves into the factors that can influence the outcomes of studies on CD73 inhibitors and provides a comparative overview of the two main classes of these agents: small molecules and monoclonal antibodies.
Factors Influencing Reproducibility in CD73 Inhibitor Research
Several factors can contribute to variability in the reported efficacy and characteristics of CD73 inhibitors, making cross-laboratory comparisons challenging. Understanding these variables is crucial for interpreting published data and designing robust experiments.
-
Off-Target Effects: Early-generation CD73 inhibitors, such as APCP (α,β-methylene-ADP), have been reported to have off-target effects, including the inhibition of other ectonucleotidases like ENPP1.[1] This can lead to confounding results and misinterpretation of the specific role of CD73 inhibition.
-
Model System Differences: The choice of experimental model, whether in vitro, in vivo, or ex vivo, can significantly impact the observed effects of a CD73 inhibitor. For instance, the efficacy of an inhibitor in a purified enzyme assay may not directly translate to a complex cellular environment or a whole-animal model where factors like bioavailability, metabolism, and interactions with other cell types come into play.[2]
-
Tumor Microenvironment Heterogeneity: The expression and activity of CD73 can vary widely across different tumor types and even within the same tumor.[3] The composition of the tumor microenvironment, including the presence of various immune cell subsets and stromal cells, can also influence the outcome of CD73 inhibition.[4]
-
Assay Methodology: The specific experimental protocol used to measure CD73 activity can affect the results. Different assay formats, such as colorimetric, luminescence-based, or mass spectrometry-based methods, have varying sensitivities and potential for interference.[5][6] Standardization of these assays is crucial for generating comparable data.
-
Inhibitor Modality: Small molecules and monoclonal antibodies have distinct pharmacokinetic and pharmacodynamic properties that can lead to different biological effects.[7][8] Direct head-to-head comparisons in the same experimental systems are often lacking, making it difficult to definitively conclude the superiority of one modality over the other.[7]
Comparative Analysis of CD73 Inhibitor Modalities
Two primary strategies are employed to inhibit CD73: small molecule inhibitors and monoclonal antibodies. Each approach has its own set of advantages and disadvantages.
| Feature | Small Molecule Inhibitors (e.g., AB-680) | Monoclonal Antibodies (e.g., Oleclumab) |
| Mechanism of Action | Typically competitive or non-competitive inhibitors that bind to the enzyme's active or allosteric sites. | Bind to specific epitopes on the CD73 protein, blocking its enzymatic activity and potentially inducing antibody-dependent cell-mediated cytotoxicity (ADCC). |
| Tumor Penetration | Generally exhibit better penetration into the dense tumor microenvironment due to their smaller size.[7] | May have limited penetration into solid tumors due to their larger size. |
| Specificity | Can have off-target effects on other structurally related enzymes.[9] | Generally highly specific for the target protein, reducing the likelihood of off-target effects.[8] |
| Pharmacokinetics | Typically have shorter half-lives and may require more frequent dosing. | Usually have longer half-lives, allowing for less frequent administration. |
| Oral Bioavailability | Some non-nucleotide small molecules can be formulated for oral administration.[10] | Administered via intravenous infusion. |
| Clinical Development | Several small molecule inhibitors are in clinical trials.[9][11] | A number of monoclonal antibodies are in various stages of clinical development.[9][12] |
Experimental Protocols
To facilitate the standardization and reproducibility of research in this area, detailed methodologies for key experiments are provided below.
Protocol 1: Colorimetric Assay for CD73 Enzymatic Activity
This protocol is adapted from commercially available kits and measures the inorganic phosphate (B84403) produced from the hydrolysis of AMP by CD73.
Principle: The assay quantifies the amount of phosphate released, which is directly proportional to CD73 activity.
Materials:
-
96-well microplate
-
Recombinant human CD73 enzyme
-
AMP substrate solution
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., Tris-based buffer, pH 7.4)
-
Test inhibitor compounds
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add 10 µL of the inhibitor dilutions to the wells of the 96-well plate.
-
Add 20 µL of the recombinant CD73 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of the AMP substrate solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction and detect the generated phosphate by adding 150 µL of the phosphate detection reagent to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cell-Based Assay for CD73 Activity
This protocol measures the activity of CD73 on the surface of cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
AMP substrate solution
-
Adenosine detection kit (e.g., luminescence-based)
-
Test inhibitor compounds
Procedure:
-
Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Add the AMP substrate solution to the cells.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Collect the cell supernatant.
-
Measure the amount of adenosine in the supernatant using an adenosine detection kit according to the manufacturer's instructions.
-
Determine the IC50 of the inhibitor by plotting the adenosine concentration against the inhibitor concentration.
Protocol 3: In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general workflow for evaluating the in vivo efficacy of a CD73 inhibitor.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer)
-
CD73 inhibitor formulation
-
Vehicle control
-
Optional: Checkpoint inhibitor (e.g., anti-PD-1 antibody)
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Once tumors are palpable, randomize the mice into treatment groups (e.g., vehicle, CD73 inhibitor alone, checkpoint inhibitor alone, combination therapy).
-
Administer the treatments according to a predefined schedule and route of administration.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry for biomarker expression).
-
Analyze the tumor growth curves and survival data to determine the efficacy of the treatments.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the CD73 signaling pathway, a typical experimental workflow, and the logical relationship of factors influencing reproducibility.
References
- 1. CD73 and the differences between mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 3. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Robust Multiplex Mass Spectrometric Assay for Screening Small-Molecule Inhibitors of CD73 with Diverse Inhibition Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in CD73 inhibitors for immunotherapy: Antibodies, synthetic small molecule compounds, and natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Off-Target Activity Screening of CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the development of novel cancer immunotherapies, targeting the ecto-5'-nucleotidase (CD73) has emerged as a promising strategy. CD73 plays a crucial role in the tumor microenvironment by producing immunosuppressive adenosine (B11128). While the on-target efficacy of CD73 inhibitors is a primary focus, understanding their off-target activity is paramount for predicting potential side effects and ensuring clinical safety. This guide provides a comparative overview of the off-target activity screening for CD73 inhibitors, with a focus on available data for prominent examples in the field.
Disclaimer: Publicly available, detailed off-target screening data for the specific compound CD73-IN-1 is limited. Therefore, this guide utilizes data from other well-characterized CD73 inhibitors, such as the small molecule AB680 (Quemliclustat) and the monoclonal antibody Oleclumab (MEDI9447) , to illustrate the principles and data presentation for off-target activity assessment.
The CD73-Adenosine Axis: A Key Immunosuppressive Pathway
The enzymatic activity of CD39 and CD73 on the cell surface leads to the conversion of extracellular ATP to adenosine. This adenosine then binds to A2A and A2B receptors on immune cells, leading to the suppression of anti-tumor immune responses. The inhibition of CD73 is a key therapeutic strategy to block this immunosuppressive cascade.
Comparison of Off-Target Activity
Comprehensive off-target screening is crucial to identify any unintended interactions of a drug candidate with other proteins, which could lead to adverse effects. This is often done through broad panel screens, such as kinome scans, which assess the activity of the compound against a large number of kinases.
While specific data for this compound is not available, preclinical studies on other CD73 inhibitors highlight their selectivity profile.
Table 1: Summary of Selectivity and Off-Target Profile for Selected CD73 Inhibitors
| Compound | Type | Selectivity Profile | Key Off-Target Information |
| This compound | Small Molecule | Data not publicly available. | No specific off-target screening results have been published in peer-reviewed literature. |
| AB680 (Quemliclustat) | Small Molecule | Highly potent and selective for CD73.[1] | Showed high selectivity against related ecto-nucleotidases and a large panel of other enzymes, receptors, and ion channels; did not significantly inhibit major CYP450 isoforms or the hERG potassium channel.[1] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Potently and selectively inhibits the catalytic activity of CD73. | As a monoclonal antibody, off-target effects are generally expected to be minimal due to high target specificity. Clinical trial data indicates a manageable safety profile. |
Experimental Protocols
Standardized and robust experimental protocols are essential for generating reliable and comparable off-target activity data.
Kinase Panel Screening
Kinase panel screening is a common method to assess the selectivity of a drug candidate against a wide range of kinases.
References
Safety Operating Guide
Navigating the Safe Disposal of CD73-IN-1: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with novel compounds such as CD73-IN-1, a potent inhibitor of the ecto-5'-nucleotidase (CD73) enzyme, understanding the correct disposal procedures is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established principles of laboratory chemical waste management provide a clear framework for its safe handling and disposal. This guide outlines the necessary steps and precautions to ensure the responsible management of this compound waste.
Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal in a laboratory setting rests on a hierarchy of practices: pollution prevention, source reduction, reuse, recycling, and finally, proper disposal.[1] For a specialized compound like this compound, which is used in research settings, the primary focus is on safe collection, storage, and disposal through a certified hazardous waste management provider.
Under no circumstances should chemical waste, including this compound, be disposed of down the drain or in regular trash.[2][3] Hazardous chemicals can disrupt wastewater treatment processes and contaminate the environment.[1]
Step-by-Step Disposal Protocol for this compound
Given the absence of specific data for this compound, it must be treated as a hazardous chemical. The following procedural steps, based on general laboratory chemical waste guidelines, should be strictly adhered to:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[1] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[4] It is best practice to collect different types of chemical waste in separate, clearly labeled containers.
-
Container Selection: Use only appropriate and compatible containers for waste collection.[2][4] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[5] Ideally, use the original container if it is suitable and properly relabeled as "Waste."
-
Labeling: All waste containers must be accurately and clearly labeled.[2] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
Storage in a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[2][4][5] The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential spills.
-
Arrange for Pickup: Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[2][4]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting, as stipulated by regulatory bodies like the EPA.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| Maximum Storage Time in SAA (partially filled) | Up to 12 months | [2] |
| Container Removal from SAA after Full | Within 3 calendar days | [2] |
Visualizing the Disposal Workflow
To aid in the decision-making process for chemical waste disposal, the following diagram illustrates the logical workflow.
Caption: Decision workflow for the proper disposal of laboratory chemical waste.
By adhering to these established protocols and exercising caution, researchers can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals, thereby fostering a culture of safety and compliance within the scientific community.
References
Personal protective equipment for handling CD73-IN-1
Essential Safety and Handling Guide for CD73-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent bioactive compound, this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. The following recommendations are based on general best practices for handling potentially hazardous research chemicals and should be supplemented with specific institutional safety protocols and the information provided by the supplier. It is imperative to obtain and review the supplier-specific SDS for this compound before handling this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for potent small molecule inhibitors.
| Body Area | Personal Protective Equipment | Specifications & Best Practices |
| Eyes | Safety glasses with side shields or Goggles | Must meet appropriate national or international standards (e.g., ANSI Z87.1 in the US, EN 166 in the EU). Goggles are recommended when there is a splash hazard.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when a significant splash risk exists. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's compatibility chart for the specific solvents being used. Two pairs of gloves may be required for handling hazardous drugs.[2] Discard gloves immediately if contaminated and after each use. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material should be worn at all times in the laboratory. Gowns shown to resist permeability by hazardous drugs are required when handling injectable forms.[2] |
| Respiratory | N95 respirator or higher | Recommended when handling the compound as a powder or if aerosolization is possible.[3] Use in a well-ventilated area, preferably within a chemical fume hood. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital to minimize the risk of exposure and contamination.
A. Preparation and Weighing of the Compound (Solid Form)
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Prepare the Work Surface: Cover the work area with absorbent, disposable bench paper.[3]
-
Weighing: Use a dedicated and calibrated analytical balance. Handle the compound with a chemical spatula. Avoid generating dust.
-
Tare and Weigh: Tare the receiving vessel on the balance. Carefully transfer the desired amount of this compound to the vessel.
-
Clean-Up: After weighing, carefully clean the spatula and the balance area with a solvent-moistened wipe (e.g., 70% ethanol), followed by a dry wipe. Dispose of all wipes as hazardous waste.
B. Dissolving the Compound
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.
-
Dissolving: In the chemical fume hood, add the solvent to the weighed compound slowly to avoid splashing. If necessary, sonicate or vortex at a low speed to ensure complete dissolution.
-
Storage of Solution: Store the solution in a tightly sealed, clearly labeled container at the recommended temperature. The label should include the compound name, concentration, solvent, date, and appropriate hazard warnings.
C. Experimental Use
-
Follow Protocol: Adhere strictly to the established experimental protocol.
-
Containment: Perform all manipulations of the this compound solution within a chemical fume hood or a biological safety cabinet, depending on the nature of the experiment.
-
Avoid Contamination: Use dedicated labware and pipette tips. Do not reuse disposable items.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
A. Waste Segregation
-
Solid Waste: Contaminated consumables such as gloves, bench paper, pipette tips, and vials should be collected in a dedicated, labeled hazardous waste bag.[3]
-
Liquid Waste: Unused or waste solutions of this compound, as well as solvent rinses of contaminated glassware, should be collected in a sealed, labeled hazardous waste container.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.[3]
B. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the associated hazards (e.g., "Toxic," "Chemical Hazard").[3]
-
Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic, in secondary containment.
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
